Ceftazidime pentahydrate
Description
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13-;;;;;/t14-,18-;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVPEQXCMGEDNH-TZVUEUGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045599 | |
| Record name | Ceftazidime pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78439-06-2 | |
| Record name | Ceftazidime pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ceftazidime Pentahydrate: A Technical Guide on its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftazidime, a third-generation cephalosporin antibiotic, exhibits a broad spectrum of bactericidal activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its efficacy stems from the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the spectrum of activity of ceftazidime pentahydrate, detailing its mechanism of action, resistance mechanisms, and in vitro activity against a range of clinically relevant pathogens. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways are illustrated using diagrams. Detailed experimental protocols for susceptibility testing are also provided to facilitate reproducible research.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Like other β-lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).[5][6] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[3][5]
Ceftazidime specifically shows a high affinity for PBP3 in Gram-negative bacteria, which is essential for septum formation during cell division.[1][3] By binding to and inactivating these essential PBPs, ceftazidime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][7] Ceftazidime is notably resistant to hydrolysis by many common β-lactamases produced by bacteria.[8][9]
Figure 1: Mechanism of action of ceftazidime.
Spectrum of In Vitro Activity
Ceftazidime demonstrates a broad spectrum of activity, with particular potency against Gram-negative aerobic bacteria. It is also active against some Gram-positive organisms, though generally less so than first and second-generation cephalosporins.[1][2]
Gram-Negative Bacteria
Ceftazidime is highly active against a wide range of Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Proteus spp., Enterobacter spp., Citrobacter spp., and Serratia spp.[10] A hallmark of its spectrum is its excellent activity against Pseudomonas aeruginosa.[5][11]
Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 2 | 4 | [11][12] |
| Escherichia coli | ≤0.12 | 0.25 | [13][14] |
| Klebsiella pneumoniae | 0.25 | 0.5 | [14][15] |
| Enterobacter cloacae | >8 | >8 | [13] |
| Citrobacter freundii | - | ≥32 | [13] |
| Haemophilus influenzae | 0.015 | - | [13] |
| Neisseria gonorrhoeae | 0.03-0.06 | - | [13] |
MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Gram-Positive Bacteria
Ceftazidime's activity against Gram-positive bacteria is more limited. It shows some activity against β-hemolytic streptococci and pneumococci.[13] However, it is less active against Staphylococcus aureus compared to earlier generation cephalosporins, and enterococci are generally resistant.[13][16]
Table 2: In Vitro Activity of Ceftazidime Against Key Gram-Positive Isolates
| Organism | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Mode MIC 8 | [13] |
| Streptococcus pneumoniae | 0.12-0.25 | [16] |
| Penicillin-resistant S. pneumoniae | 2-4 | [16] |
| Enterococci | ≥64 | [16] |
Mechanisms of Resistance
Bacterial resistance to ceftazidime can emerge through several mechanisms.[8] Understanding these pathways is critical for effective antibiotic stewardship and the development of new therapeutic strategies.
The primary mechanisms of resistance include:
-
Hydrolysis by β-lactamases: This is a major mechanism of resistance.[17] While ceftazidime is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases can lead to its inactivation.[17][18]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the target of ceftazidime, can reduce the drug's binding affinity, thereby diminishing its efficacy.[8]
-
Decreased Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of ceftazidime into the bacterial cell, preventing it from reaching its PBP targets.[17]
-
Efflux Pumps: The overexpression of efflux pumps can actively transport ceftazidime out of the bacterial cell, reducing its intracellular concentration.[19]
Figure 2: Key mechanisms of resistance to ceftazidime.
Experimental Protocols
The determination of the in vitro activity of ceftazidime is primarily achieved through antimicrobial susceptibility testing (AST). The following are standardized methods.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the serially diluted ceftazidime is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.[20]
Agar Dilution Method
This method is an alternative for determining the MIC.
Protocol:
-
Preparation of Agar Plates: Serial twofold dilutions of ceftazidime are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify.
-
Preparation of Inoculum: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of ceftazidime at which there is no visible growth, a faint haze, or a single colony.[21]
Figure 3: General workflow for MIC determination.
Conclusion
This compound remains a crucial antibiotic, particularly for the treatment of infections caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its potent bactericidal activity, achieved through the inhibition of cell wall synthesis, is well-established. However, the emergence of resistance through mechanisms such as β-lactamase production and target site modification underscores the need for continued surveillance and research. The standardized protocols for susceptibility testing outlined in this guide are essential for accurate in vitro assessment and for guiding appropriate clinical use to preserve the efficacy of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 4. What is Ceftazidime used for? [synapse.patsnap.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. toku-e.com [toku-e.com]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of ceftazidime against Pseudomonas aeruginosa from bacteraemic and fibrocystic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of ceftazidime/avibactam against Gram-negative pathogens isolated from pneumonia in hospitalised patients, including ventilated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Ceftazidime: in-vitro antibacterial activity and susceptibility to beta-lactamases compared with that of cefotaxime, moxalactam and other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
- 20. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In-vitro studies with ceftazidime against aerobic gram-negative bacilli and Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Ceftazidime: A Technical Guide
Foreword: This document provides an in-depth technical overview of the discovery, development, and clinical application of ceftazidime, a third-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's synthesis, mechanism of action, structure-activity relationships, and the experimental framework that defined its preclinical and clinical profile.
Introduction: A Third-Generation Workhorse
Ceftazidime is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic renowned for its potent activity against a wide range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] Patented in 1978 and introduced for commercial use in 1984, it quickly became a cornerstone in the treatment of severe nosocomial infections, including septicemia, pneumonia, meningitis, and urinary tract infections.[2] Its development was a significant step forward in combating Gram-negative pathogens, offering a safer alternative to aminoglycosides.[1] Like all β-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3]
The core of ceftazidime's success lies in its unique chemical structure, which confers stability against many β-lactamase enzymes that inactivate earlier-generation cephalosporins.[2][3] This guide will deconstruct the scientific journey of ceftazidime from its chemical synthesis to its extensive clinical evaluation.
Discovery and Chemical Synthesis
The development of ceftazidime was driven by the need to overcome emerging resistance to earlier cephalosporins. The synthetic process begins with 7-aminocephalosporanic acid (7-ACA), the core nucleus for most cephalosporins. The synthesis involves two key modifications to this core structure.
A general synthetic pathway involves:
-
Modification of the C-3 Position: The acetoxymethyl group at the C-3 position of 7-ACA is substituted with a pyridinium moiety. This is typically achieved by first reacting 7-ACA with trimethylsilyl iodide to form a 3-iodomethyl intermediate, followed by a nucleophilic substitution reaction with pyridine. This yields the key intermediate, 7-amino-3-(pyridinium-1-ylmethyl)cephem-4-carboxylic acid (7-APCA).
-
Acylation of the C-7 Amino Group: The amino group at the C-7 position of the 7-APCA intermediate is acylated with the complex aminothiazolyl side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetic acid, often in an activated form (e.g., as an active ester).
-
Deprotection and Purification: Subsequent hydrolysis and purification steps are performed to yield the final ceftazidime molecule.
This strategic synthesis imbues the molecule with its characteristic broad-spectrum activity and stability.
Structure-Activity Relationship (SAR)
The clinical efficacy of ceftazidime is a direct result of specific chemical moieties engineered into its structure. Each group serves a distinct purpose, enhancing its antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties.[4]
-
Aminothiazole Ring (at C-7): This group is a common feature in third-generation cephalosporins and is crucial for high affinity to Penicillin-Binding Proteins (PBPs), particularly in Gram-negative bacteria.[4][5]
-
Carboxypropyl-oxyimino Group (at C-7): This bulky side chain provides exceptional stability against hydrolysis by a wide range of common β-lactamase enzymes (e.g., TEM, SHV), which are a primary mechanism of resistance for many bacteria.[2] This feature is a key differentiator from earlier cephalosporins.
-
Pyridinium Moiety (at C-3): This positively charged group enhances the water solubility of the molecule and facilitates its penetration through the outer membrane of Gram-negative bacteria via porin channels.[2][4] It also contributes to favorable pharmacokinetic properties.[4]
Mechanism of Action
Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[6][3] This process is mediated by its high affinity for and inhibition of essential Penicillin-Binding Proteins (PBPs).[7]
-
Penetration: The drug crosses the outer membrane of Gram-negative bacteria through porin channels.
-
PBP Binding: In the periplasmic space, ceftazidime covalently binds to the active site of PBPs. Its β-lactam ring mimics the D-Ala-D-Ala substrate of these enzymes.[7]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, halting their enzymatic function, which is to catalyze the final transpeptidation step of peptidoglycan synthesis. This step is critical for cross-linking the peptide chains that give the cell wall its structural integrity.
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis, particularly during cell division, leads to the formation of a defective cell wall, morphological changes (such as filamentation), and ultimately, cell lysis and death.[3]
Ceftazidime shows a particularly high affinity for PBP-3 , which is primarily involved in septum formation during bacterial cell division.[3] Its strong activity against P. aeruginosa and other Gram-negative bacilli is attributed to this potent inhibition of PBP-3, combined with its stability against their β-lactamases and efficient outer membrane penetration.
Preclinical Development
In Vitro Activity
The antibacterial spectrum of ceftazidime has been extensively characterized through in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) used for comparison. Ceftazidime demonstrates potent activity against a majority of Enterobacterales and excellent activity against Pseudomonas aeruginosa.[1] It is less active against Gram-positive organisms like Staphylococcus aureus compared to first and second-generation cephalosporins.[2]
Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Pathogens
| Organism (No. of Isolates) | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|---|
| Enterobacterales | ||||
| Escherichia coli | Ceftazidime | ≤0.06 - >64 | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | Ceftazidime | ≤0.06 - >64 | 0.25 | 1 |
| Enterobacter spp. | Ceftazidime | ≤0.06 - >64 | ≤0.25 | 4 |
| Serratia spp. | Ceftazidime | ≤0.06 - >64 | 0.13 | 2 |
| Proteus mirabilis | Ceftazidime | ≤0.06 - >64 | ≤0.25 | ≤0.25 |
| Non-Enterobacterales | ||||
| Pseudomonas aeruginosa | Ceftazidime | ≤0.12 - >64 | 2 | 4-8 |
| Haemophilus influenzae | Ceftazidime | N/A | N/A | ≤0.25 |
| Ceftazidime-Avibactam | ||||
| Enterobacteriaceae (Overall) | Ceftazidime-Avibactam | ≤0.03 - >32 | 0.25 | 1 |
| P. aeruginosa (Overall) | Ceftazidime-Avibactam | 0.06 - >64 | 4 | 8 |
(Data compiled from multiple sources, including references 3, 11, 12, 13, 25. Ranges and values may vary by study and geographic location.)
In Vivo Efficacy
The neutropenic murine thigh infection model is a standard and highly reproducible preclinical model used to evaluate the in vivo efficacy of new antibiotics.[1] This model mimics a severe soft tissue infection in an immunocompromised host, allowing for the assessment of an antibiotic's bactericidal activity and its pharmacokinetic/pharmacodynamic (PK/PD) properties. Studies using this model have demonstrated that ceftazidime achieves significant dose-dependent bacterial killing against susceptible and moderately resistant Gram-negative pathogens.
Experimental Protocols
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime.
-
Preparation of Antimicrobial Solution: A stock solution of ceftazidime is prepared. A two-fold serial dilution series is then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Several morphologically similar colonies of the test bacterium are selected from an 18- to 24-hour agar plate. The colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Within 15 minutes of standardization, the prepared microtiter plates are inoculated with the bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35°C in ambient air for 16-20 hours.
-
Interpretation: The MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism, as detected by the naked eye or an automated plate reader.
This protocol describes a standard workflow for assessing in vivo efficacy.
-
Induction of Neutropenia: Female ICR or CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to achieve a neutrophil count below 100 cells/mm³.
-
Infection: Mice are anesthetized and injected intramuscularly into the thigh with 0.1 mL of a bacterial suspension containing a predetermined inoculum (e.g., 10⁶-10⁷ CFU/mL) of the pathogen of interest (e.g., P. aeruginosa).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Ceftazidime is administered via a clinically relevant route (subcutaneous or intravenous) at various dosing regimens. A control group receives a vehicle placebo.
-
Efficacy Assessment: At 24 hours post-initiation of therapy, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline or PBS.
-
Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated onto appropriate agar media. After overnight incubation, colony-forming units (CFU) are counted, and the bacterial load is expressed as log₁₀ CFU per gram of tissue. Efficacy is determined by the change in bacterial count compared to the 0-hour or 24-hour control animals.
Clinical Development
Pharmacokinetics
Ceftazidime is administered parenterally via intravenous (IV) or intramuscular (IM) injection. It exhibits two-compartment model kinetics. The drug is not appreciably metabolized and is primarily excreted unchanged by the kidneys through glomerular filtration, with 80-90% of a dose recovered in the urine within 24 hours. Consequently, dosage adjustments are required in patients with renal impairment.
Table 2: Key Pharmacokinetic Parameters of Ceftazidime (1g IV Dose)
| Parameter | Healthy Subjects | Subjects with Severe Renal Impairment (CrCl < 10 mL/min) | Unit |
|---|---|---|---|
| Elimination Half-Life (t½) | 1.5 - 2.8 | 14 - 30 | hours |
| Apparent Volume of Distribution (Vd) | 15 - 20 (0.230 L/kg) | Not significantly modified | L |
| Plasma Clearance (CL) | ~115 | Significantly reduced | mL/min |
| Plasma Protein Binding | 5 - 22.8% | Not significantly modified | % |
| Peak Plasma Concentration (Cmax) | 42 - 170 | N/A | µg/mL |
(Data compiled from references 1, 12, 18, 28.)
Clinical Efficacy
Numerous Phase 3 clinical trials have established the efficacy and safety of ceftazidime, and more recently, the combination product ceftazidime-avibactam, for various serious infections. These trials are typically randomized, controlled, double-blind studies comparing the investigational drug to a standard-of-care comparator, often a carbapenem.
Table 3: Summary of Selected Phase 3 Clinical Trial Efficacy Data (Ceftazidime-Avibactam)
| Trial Name (Indication) | Treatment Arm | Comparator Arm | N (Evaluable) | Clinical Cure Rate | Favorable Microbiological Response Rate | Reference |
|---|---|---|---|---|---|---|
| RECAPTURE (cUTI) | CAZ-AVI | Doripenem | 393 | 71.2% | 77.4% | [3] |
| RECLAIM (cIAI) | CAZ-AVI + Metronidazole | Meropenem | 428 | 81.6% | N/A | |
| REPROVE (HAP/VAP) | CAZ-AVI | Meropenem | 436 (ITT) | 68.8% (at TOC) | N/A | |
| Pooled Analysis (cIAI, cUTI, NP) | CAZ-AVI | Carbapenems | 379 | 88.1% | 76.5% |
(CAZ-AVI = Ceftazidime-Avibactam; cUTI = Complicated Urinary Tract Infection; cIAI = Complicated Intra-abdominal Infection; HAP/VAP = Hospital-Acquired/Ventilator-Associated Pneumonia; TOC = Test of Cure; ITT = Intent-to-Treat)
Experimental Protocols
-
Study Design: An open-label, single-dose, dose-escalation study in healthy adult volunteers.
-
Subject Enrollment: Subjects undergo screening to ensure they meet inclusion/exclusion criteria (e.g., normal renal and hepatic function).
-
Drug Administration: Subjects receive a single dose of ceftazidime (e.g., 1g) as an intravenous infusion over a fixed period (e.g., 30 minutes).
-
Pharmacokinetic Sampling: Blood samples are collected in heparinized tubes at prespecified time points: pre-dose, and multiple times post-infusion (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Urine is also collected over timed intervals.
-
Sample Processing & Analysis: Plasma is separated by centrifugation. Ceftazidime concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Extraction: Plasma proteins are precipitated using an agent like methanol or trichloroacetic acid.[2]
-
Chromatography: The supernatant is injected onto a reversed-phase C18 column.[2]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and a phosphate buffer, is used for separation.[2]
-
Detection: Ceftazidime is detected by a UV detector at a specific wavelength (e.g., 254 or 257 nm).
-
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental (e.g., two-compartment) models to determine key PK parameters like Cmax, AUC, t½, Vd, and CL.
Mechanisms of Resistance
Despite its stability, resistance to ceftazidime can emerge through several mechanisms. Understanding these is critical for stewardship and the development of next-generation agents like ceftazidime-avibactam.
-
Enzymatic Hydrolysis: The most significant mechanism is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring. While stable to many common β-lactamases, ceftazidime can be inactivated by Extended-Spectrum β-Lactamases (ESBLs) and carbapenemases (like KPC and metallo-β-lactamases).[2][6]
-
Alteration of Target Site: Mutations in the genes encoding PBPs (particularly PBP-3) can reduce the binding affinity of ceftazidime, rendering it less effective.[6]
-
Reduced Permeability: Gram-negative bacteria can downregulate or modify porin channels in the outer membrane, restricting the entry of ceftazidime into the periplasmic space.[6]
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport ceftazidime out of the bacterial cell before it can reach its PBP target.
References
- 1. CN102286003B - Manufacture method of ceftazidime compound - Google Patents [patents.google.com]
- 2. CN102391289B - Synthetic methods of ceftazidime intermediate and ceftazidime - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 6. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Ceftazidime Pentahydrate: A Technical Overview of its Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ceftazidime pentahydrate, a third-generation cephalosporin antibiotic. It details the molecule's fundamental physicochemical properties, its mechanism of action, and comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antimicrobial agents.
Physicochemical Properties of this compound
This compound is a broad-spectrum beta-lactam antibiotic with activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Its efficacy is rooted in its specific chemical structure, which includes a beta-lactam ring crucial for its antibacterial action. The following table summarizes its key molecular and physical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C22H32N6O12S2 | [2] |
| Molecular Weight | 636.65 g/mol | [1][3][4] |
| CAS Number | 78439-06-2 | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Sparingly soluble in aqueous solution | [1] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of ceftazidime is achieved through the inhibition of bacterial cell wall synthesis.[5] Like other beta-lactam antibiotics, ceftazidime targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[6] In Gram-negative bacteria, ceftazidime has a high affinity for PBP-3, an enzyme primarily involved in septum formation during cell division.[7]
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by ceftazidime.
Experimental Protocols for Analysis
Accurate and precise analytical methods are crucial for the quantification of ceftazidime in both bulk drug substance and pharmaceutical formulations. The following sections provide detailed protocols for two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.
RP-HPLC Method for the Simultaneous Estimation of this compound and Tazobactam Sodium
This method is adapted from a validated stability-indicating RP-HPLC method.[8][9]
3.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with UV detector |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile : Tetrahydrofuran (60:30:10 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3.1.2. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid.
-
Mix the phosphate buffer, acetonitrile, and tetrahydrofuran in the ratio of 60:30:10.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
-
-
Working Standard Solution Preparation:
-
From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the mobile phase to obtain a concentration of 100 µg/mL.
-
3.1.3. Sample Preparation
-
Accurately weigh the contents of the formulation equivalent to 100 mg of ceftazidime.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
3.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and measure the peak areas. The retention time for ceftazidime is approximately 3.490 minutes.[8]
3.1.5. Workflow Diagram
References
- 1. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpb.com [ijrpb.com]
- 9. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF this compound AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
Ceftazidime Pentahydrate: A Technical Guide for Researchers
An in-depth examination of the chemical properties, mechanism of action, and analytical methodologies for the third-generation cephalosporin, ceftazidime pentahydrate. This guide is intended for researchers, scientists, and drug development professionals, providing key data, experimental protocols, and a visual representation of its biochemical interactions.
Core Chemical Identifiers and Properties
This compound is a widely utilized beta-lactam antibiotic with activity against a broad spectrum of bacteria, particularly Gram-negative organisms.[1]
| Identifier | Value |
| CAS Number | 78439-06-2[2] |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate[3] |
| Molecular Formula | C₂₂H₃₂N₆O₁₂S₂[4] |
| Molecular Weight | 636.65 g/mol [4] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below, offering insights into its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Appearance | White to cream-coloured powder | [5] |
| Water Solubility | Slightly soluble | [5] |
| Solubility | Soluble in acid, alkali, and dimethyl sulfoxide; insoluble in 95% ethanol, ethyl acetate, acetone, chloroform. | [5] |
| Storage Temperature | 2-8°C | |
| pKa (Strongest Acidic) | 2.82 | [6] |
| pKa (Strongest Basic) | 0.72 | [6] |
Crystallographic Data
The crystalline structure of this compound has been determined, providing a foundational understanding of its solid-state properties.
| Parameter | Value |
| Space Group | P 21 21 21 |
| a | 8.9716 Å |
| b | 10.3943 Å |
| c | 31.5444 Å |
| α, β, γ | 90.0° |
| Source:[4] |
Mechanism of Action
Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] This action is primarily achieved through the targeting of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6][8] The binding of ceftazidime to these proteins, particularly PBP3 in Gram-negative bacteria, disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][7]
Caption: Mechanism of ceftazidime action.
Mechanisms of Bacterial Resistance
The emergence of resistance to ceftazidime is a significant clinical concern. Bacteria have evolved several mechanisms to counteract the efficacy of this antibiotic.
References
- 1. CAS 78439-06-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Ceftazidime | 78439-06-2 [chemicalbook.com]
- 3. Ceftazidime (pentahydrate) | C22H32N6O12S2 | CID 73449854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
Ceftazidime Pentahydrate: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its efficacy and safety profile have established it as a critical therapeutic agent in treating severe bacterial infections. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its formulation and analytical development.
| Property | Value | Reference |
| Molecular Formula | C22H32N6O12S2 | [1] |
| Molecular Weight | 636.65 g/mol | [2] |
| Appearance | White to cream-colored crystalline powder | [2] |
| Melting Point | Decomposes above 150 °C | [3] |
| Solubility | Sparingly soluble in water; Soluble in acid and alkali | [4][5] |
| Slightly soluble in methanol and dimethylformamide (DMF) | [4] | |
| Insoluble in ethanol, acetone, chloroform, ether, ethyl acetate, and toluene | [5] | |
| pKa (Strongest Acidic) | 2.82 | |
| pKa (Strongest Basic) | 0.72 | |
| Crystal System | Orthorhombic | [1] |
| Space Group | P 21 21 21 | [1] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic profiles are essential for the identification, quantification, and purity assessment of this compound.
| Analytical Technique | Key Parameters and Observations |
| UV-Vis Spectroscopy | In acidic medium (e.g., 0.1M HCl), exhibits a λmax around 255-257 nm. |
| Infrared (IR) Spectroscopy | Characteristic peaks include: C=O (β-lactam) stretch at ~1760 cm⁻¹, C=O (amide) stretch at ~1670 cm⁻¹, and C=C (aromatic) stretch at ~1610 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Retention time is dependent on the specific method (column, mobile phase, flow rate). A common method utilizes a C18 column with a mobile phase of phosphate buffer and acetonitrile. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is adapted from established protocols for the analysis of ceftazidime.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Prepare a suitable mixture of a phosphate buffer (pH adjusted to 6.5 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for ideal separation, a common starting point is 85:15 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
UV-Visible Spectrophotometry for Quantification
This protocol provides a basic method for the quantification of this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M HCl (e.g., 100 µg/mL). Create a series of dilutions from the stock solution to prepare calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in 0.1 M HCl to obtain a concentration within the calibration range.
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 M HCl as the blank.
-
Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax), which is typically around 257 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Fourier Transform Infrared (FTIR) Spectroscopy for Identification
This protocol outlines the procedure for obtaining an FTIR spectrum of this compound for identification purposes.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of this compound (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of this compound for identification.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
This protocol provides a general procedure for analyzing the thermal properties of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature, typically from ambient temperature to a point beyond any expected thermal events (e.g., 200 °C).
-
Analyze the resulting thermogram to identify thermal events such as dehydration and decomposition.
-
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6]
Caption: Mechanism of action of Ceftazidime.
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using High-Performance Liquid Chromatography.
Caption: Workflow for HPLC analysis of Ceftazidime.
References
- 1. This compound | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcristalografia.org.br [abcristalografia.org.br]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceftazidime Pentahydrate In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to ceftazidime pentahydrate. The included methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Introduction to this compound
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death. Due to the emergence of antibiotic resistance, in vitro susceptibility testing is crucial to guide appropriate therapeutic use and for the surveillance of resistance trends.
Key Concepts in Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Susceptibility Breakpoints: Predetermined MIC or zone diameter values used to categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and EUCAST.
Experimental Protocols
Three primary methods are commonly employed for in vitro susceptibility testing of this compound:
-
Broth Microdilution Method: A quantitative method to determine the MIC.
-
Kirby-Bauer Disk Diffusion Method: A qualitative method that categorizes an isolate as susceptible, intermediate, or resistant based on the zone of growth inhibition around an antibiotic-impregnated disk.
-
Gradient Diffusion Method: A quantitative method that provides a direct MIC value where an elliptical zone of inhibition intersects a strip with a predefined antibiotic gradient.[1]
Protocol 1: Broth Microdilution Method
This method involves preparing serial dilutions of ceftazidime in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.
Materials
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure
-
Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime in a suitable solvent according to the manufacturer's instructions.
-
Serial Dilutions: Perform two-fold serial dilutions of the ceftazidime stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[2]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth.
Quality Control
Quality control should be performed daily or with each new batch of tests using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[2] The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method involves placing a paper disk impregnated with a standard amount of ceftazidime onto an agar plate that has been inoculated with a standardized bacterial suspension.
Materials
-
Ceftazidime disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm diameter)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply a 30 µg ceftazidime disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours in ambient air.[3]
-
Reading Results: After incubation, measure the diameter of the zone of growth inhibition around the disk to the nearest millimeter using a ruler or caliper.
Quality Control
Perform quality control with each batch of tests using reference strains like E. coli ATCC 25922 and P. aeruginosa ATCC 27853. The zone diameters should be within the established quality control ranges.
Protocol 3: Gradient Diffusion Method
This method utilizes a plastic strip with a predefined gradient of ceftazidime concentrations on one side.
Materials
-
Ceftazidime gradient diffusion strips (e.g., Etest®)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure
-
Inoculum Preparation and Inoculation: Follow the same procedure as for the Kirby-Bauer disk diffusion method to prepare and inoculate the MHA plate.
-
Strip Application: Aseptically apply the ceftazidime gradient diffusion strip to the agar surface, ensuring the concentration gradient is facing down.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4]
Quality Control
Quality control should be performed regularly using appropriate reference strains to ensure the accuracy of the MIC values obtained.
Data Presentation
The following tables summarize the interpretive criteria for ceftazidime and ceftazidime-avibactam based on CLSI and EUCAST guidelines.
Table 1: CLSI MIC Breakpoints for Ceftazidime (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 4 | 8 | ≥ 16 |
| Pseudomonas aeruginosa | ≤ 8 | 16 | ≥ 32 |
| Acinetobacter spp. | ≤ 8 | 16 | ≥ 32 |
Data sourced from CLSI guidelines.[2]
Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints for Ceftazidime (30 µg disk) (mm)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥ 21 | - | ≤ 20 |
| Pseudomonas aeruginosa | ≥ 18 | 15-17 | ≤ 14 |
Data sourced from CLSI guidelines.[5]
Table 3: EUCAST MIC Breakpoints for Ceftazidime-Avibactam (µg/mL)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacteriaceae | ≤ 8 | > 8 |
| Pseudomonas aeruginosa | ≤ 8 | > 8 |
Avibactam concentration is fixed at 4 mg/L.[6] Data sourced from EUCAST guidelines.[7][8][9]
Table 4: EUCAST Disk Diffusion Zone Diameter Breakpoints for Ceftazidime-Avibactam (10-4 µg disk) (mm)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacteriaceae | ≥ 13 | < 13 |
| Pseudomonas aeruginosa | ≥ 17 | < 17 |
Data sourced from EUCAST guidelines.[10][11]
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
Caption: Logical Flow for Result Interpretation.
References
- 1. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 2. media.beckmancoulter.com [media.beckmancoulter.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIC Determination of Ceftazidime Pentahydrate against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime pentahydrate against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is essential for antimicrobial susceptibility testing, surveillance studies, and the development of new therapeutic agents.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] This bacterium is a significant cause of opportunistic and nosocomial infections, and the emergence of resistance to key antipseudomonal agents like ceftazidime is a growing public health concern.[1][3] Accurate and reproducible determination of the MIC is critical for guiding therapeutic choices, monitoring resistance trends, and evaluating the efficacy of new antimicrobial compounds.[3] The reference method for MIC determination is broth microdilution (BMD), as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution (BMD): A laboratory method used to determine the MIC of an antimicrobial agent by testing a range of serial dilutions against a standardized bacterial inoculum in a liquid growth medium.
-
Susceptibility Breakpoints: Clinically relevant MIC values that categorize a bacterial isolate as susceptible, intermediate, or resistant to a particular antimicrobial agent. For ceftazidime against P. aeruginosa, the CLSI and EUCAST breakpoint for susceptibility is an MIC of ≤8 mg/L.[5][6]
Data Presentation: Ceftazidime MICs against Pseudomonas aeruginosa
The following tables summarize the in vitro activity of ceftazidime and ceftazidime-avibactam against P. aeruginosa isolates from various studies.
Table 1: MIC Values of Ceftazidime against P. aeruginosa Strains
| Strain | MIC (mg/L) | Notes |
| PAO1 (parental) | 1 | Reference strain. |
| PA14 (parental) | 1 | Reference strain. |
| Experimentally evolved mutants from PAO1 | 4 to 1024 | Demonstrates the potential for high-level resistance development. |
| Experimentally evolved mutants from PA14 | 16 to 1024 | Highlights that the genetic background can influence the level of resistance. |
| P. aeruginosa ATCC 27853 | 1 - 4 | Quality control strain with an expected MIC range.[6] |
Data sourced from a study on the experimental evolution of ceftazidime resistance.[1]
Table 2: Ceftazidime-Avibactam MIC Distribution against P. aeruginosa
| MIC (mg/L) | Percentage of Isolates (%) |
| ≤0.5 | 25.0 |
| 1 | 25.0 |
| 2 | 25.0 |
| 4 | 12.5 |
| 8 | 6.3 |
| 16 | 3.1 |
| >16 | 3.1 |
This table reflects the distribution of MICs for ceftazidime-avibactam, demonstrating its enhanced activity against many isolates. Data is illustrative and based on general findings from surveillance studies.
Table 3: Comparative MIC50 and MIC90 Values for Ceftazidime and Ceftazidime-Avibactam against P. aeruginosa
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| Ceftazidime | 4 | >32 |
| Ceftazidime-Avibactam | 2 | 8 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. The addition of avibactam significantly lowers the MIC90, indicating its effectiveness against a larger proportion of isolates.[7]
Experimental Protocols
The following is a detailed protocol for the determination of ceftazidime MICs against P. aeruginosa using the broth microdilution method, based on CLSI guidelines.
Materials
-
This compound powder
-
Pseudomonas aeruginosa isolates (clinical or reference strains)
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water, saline)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
-
Vortex mixer
Preparation of Ceftazidime Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 mg/L).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the MIC assay (e.g., from 64 mg/L to 0.25 mg/L).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Broth Microdilution Procedure
-
Dispense 50 µL of the appropriate ceftazidime dilution into each well of a 96-well microtiter plate.
-
The final column of the plate should contain 50 µL of CAMHB without ceftazidime to serve as a positive growth control.
-
A well with CAMHB only (no bacteria) should be included as a negative control (sterility control).
-
Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity) in the wells.
-
The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the bacteria.
-
The positive control well should show distinct turbidity, and the negative control well should remain clear.
-
The MIC of the quality control strain (P. aeruginosa ATCC 27853) should fall within the established acceptable range (typically 1-4 mg/L for ceftazidime) to validate the test results.[6]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway of Ceftazidime Action and Resistance in P. aeruginosa
Caption: Ceftazidime action and key resistance mechanisms in P. aeruginosa.
References
- 1. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ceftazidime Pentahydrate for the Treatment of Gram-Negative Bacterial Infections
Introduction
Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic highly effective against a wide range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Its bactericidal action, achieved through the disruption of bacterial cell wall synthesis, has made it a cornerstone in the treatment of severe infections in clinical settings.[2][4][5] These infections include complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired pneumonia (HAP/VAP).[1][2] This document provides detailed application notes and standardized protocols for researchers and drug development professionals evaluating the efficacy of ceftazidime pentahydrate.
Mechanism of Action
Like other β-lactam antibiotics, ceftazidime's efficacy stems from its ability to inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] The process involves the following key steps:
-
Target Binding: Ceftazidime penetrates the outer membrane of Gram-negative bacteria and binds to essential Penicillin-Binding Proteins (PBPs).[2][4]
-
Enzyme Inhibition: Its primary target in susceptible Gram-negative organisms is PBP3, an enzyme crucial for septum formation during cell division.[1][5] It also shows binding affinity for PBP1a/1b and PBP2.[1]
-
Cell Wall Disruption: By acylating the transpeptidase domain of PBPs, ceftazidime blocks the cross-linking of peptidoglycan chains.[5]
-
Bactericidal Effect: This inhibition compromises the structural integrity of the cell wall, leading to cell elongation, filamentation, and ultimately, cell lysis and death.[2][5]
Caption: Mechanism of action of Ceftazidime in Gram-negative bacteria.
In Vitro Spectrum of Activity
Ceftazidime demonstrates potent activity against a wide range of Gram-negative aerobic bacteria. It is particularly valued for its efficacy against Pseudomonas aeruginosa.[3] While highly effective against Enterobacteriaceae, its activity is limited against Gram-positive organisms like Staphylococcus aureus and most anaerobes.[1][3] The following table summarizes the in vitro activity of ceftazidime-avibactam (a combination product that extends the spectrum by inhibiting certain β-lactamases) against common Gram-negative isolates.
Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Key Gram-Negative Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤8 µg/mL) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli (ESBL phenotype) | 0.25 | 1 | >99.5% | [6] |
| Klebsiella pneumoniae | 0.25 | 1 | >99.5% | [6] |
| Klebsiella pneumoniae (ESBL phenotype) | 0.5 | 2 | 99.3% | [6] |
| Enterobacter cloacae | 0.25 | 1 | >99.0% | [6] |
| Pseudomonas aeruginosa | 1 | 4 | 99.1% | [7] |
| Pseudomonas aeruginosa (Meropenem-NS) | 4 | 16 | 87.3% | [6] |
(Data presented is for ceftazidime combined with a fixed 4 µg/mL concentration of avibactam. MIC₅₀/₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively. Susceptibility breakpoints are based on CLSI/FDA standards.)[8]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the standardized method for determining the MIC of ceftazidime against a bacterial isolate, a fundamental measure of antibiotic susceptibility.[9][10]
4.1.1 Principle The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method employs serial two-fold dilutions of the antibiotic in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.[10]
4.1.2 Materials
-
This compound analytical powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
4.1.3 Procedure
-
Preparation of Antibiotic Stock: Prepare a stock solution of ceftazidime at 1,280 µg/mL in a suitable sterile solvent (e.g., sterile water). Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[9]
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the ceftazidime stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration (e.g., down to 0.125 µg/mL). Discard 100 µL from the last column.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 4-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation: Inoculate each well with 10 µL of the final bacterial suspension. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.[10] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Reading Results: The MIC is the lowest concentration of ceftazidime at which there is no visible growth (i.e., the first clear well). A button of cells at the bottom of the well indicates growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Time-Kill Assay
4.2.1 Principle Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antibiotic by measuring the change in bacterial density over time.[13] A significant reduction in bacterial count indicates a bactericidal effect.
4.2.2 Materials
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
4.2.3 Procedure
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to early- or mid-logarithmic phase (typically a turbidity of 0.1 at OD₆₀₀nm). Adjust the culture to a starting density of ~5 x 10⁵ CFU/mL in multiple flasks.
-
Antibiotic Addition: Add ceftazidime to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm). At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]
-
Viable Cell Counting: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol 3: In Vivo Murine Thigh Infection Model
4.3.1 Principle This neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[15][16] Efficacy is determined by measuring the reduction in bacterial burden in the infected thigh muscle after treatment compared to untreated controls.
4.3.2 Materials
-
Specific pathogen-free mice (e.g., ICR or Swiss Webster), 4-6 weeks old
-
Cyclophosphamide for inducing neutropenia
-
Test bacterial strain (e.g., K. pneumoniae, P. aeruginosa)
-
This compound for injection
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Materials for quantitative culture (as in Protocol 4.2)
4.3.3 Procedure
-
Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This ensures profound neutropenia (<100 neutrophils/µL) at the time of infection.
-
Infection: On day 0, two hours prior to initiating antibiotic therapy, anesthetize the mice and inject 0.1 mL of a log-phase bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the posterior thigh muscle.
-
Control and Treatment Groups:
-
0-Hour Control: A subset of mice is euthanized immediately after infection to determine the initial bacterial load.
-
24-Hour Control: An untreated group is maintained for 24 hours to observe bacterial growth in the absence of therapy.
-
Treatment Groups: Initiate ceftazidime therapy 2 hours post-infection. Administer the drug subcutaneously or intravenously based on human-simulated dosing regimens designed to mimic human pharmacokinetic profiles.[15]
-
-
Endpoint and Bacterial Load Determination: At 24 hours after the start of treatment, euthanize all remaining mice. Aseptically excise the entire thigh muscle.
-
Tissue Processing: Weigh the excised thigh, place it in a sterile tube with a known volume of saline (e.g., 1 mL), and homogenize thoroughly.
-
Quantitative Culture: Perform serial dilutions of the tissue homogenate and plate onto appropriate agar media to determine the number of CFU per gram of tissue.
-
Data Analysis: The efficacy of the ceftazidime regimen is calculated as the change in bacterial density (log₁₀ CFU/g) over the 24-hour treatment period compared to the 0-hour and 24-hour control groups.
Caption: Workflow for the in vivo murine thigh infection model.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
The clinical efficacy of β-lactam antibiotics like ceftazidime is most closely correlated with a specific PK/PD index: the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC of the infecting organism (%fT > MIC).[17][18]
-
Administration: Ceftazidime is administered parenterally (intravenously or intramuscularly) due to poor oral absorption.[4]
-
Distribution: It distributes widely into body tissues and fluids, including cerebrospinal fluid.[4]
-
PK/PD Target: For ceftazidime, a static (no change in bacterial count) to bactericidal effect in vivo is generally achieved when free drug concentrations exceed the MIC for at least 40-50% of the dosing interval.[8][18] Achieving this target is critical for predicting clinical success and designing effective dosing regimens.
Conclusion
This compound remains a vital antibiotic for the management of serious Gram-negative infections. Its potent bactericidal activity is directly linked to the inhibition of bacterial cell wall synthesis. The standardized in vitro and in vivo protocols provided in this document are essential for the accurate evaluation of its antimicrobial properties, aiding in preclinical research, drug development, and resistance surveillance. Understanding its mechanism, spectrum of activity, and the PK/PD drivers of its efficacy is paramount for its optimal use in combating challenging bacterial pathogens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. Ceftazidime - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 6. Antimicrobial activity of ceftazidime-avibactam against Gram-negative organisms collected from U.S. medical centers in 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. liofilchem.net [liofilchem.net]
- 13. Development of a rapid colorimetric time-kill assay for determining the in vitro activity of ceftazidime and tobramycin in combination against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics/pharmacodynamics and therapeutic drug monitoring of ceftazidime/avibactam administered by continuous infusion in patients with MDR Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceftazidime in Combination with Avibactam for Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in combating resistant Gram-negative bacteria. This document includes detailed methodologies for key experiments, quantitative efficacy data, and visualizations of critical pathways and workflows.
Introduction
Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel non-β-lactam β-lactamase inhibitor, avibactam.[1] This combination is designed to overcome certain mechanisms of antibiotic resistance in Gram-negative bacteria. Ceftazidime acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Avibactam protects ceftazidime from degradation by a broad spectrum of β-lactamases, including Ambler class A, class C, and some class D enzymes.[2][3] This restoration of ceftazidime's activity makes the combination effective against many multidrug-resistant (MDR) pathogens.
Ceftazidime-avibactam is approved for the treatment of complicated intra-abdominal infections (in combination with metronidazole), complicated urinary tract infections, and hospital-acquired/ventilator-associated pneumonia.[4][5]
Mechanism of Action
Ceftazidime inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell lysis and death. Avibactam is a diazabicyclooctane that covalently binds to the active site of β-lactamases in a reversible manner, preventing the hydrolysis and inactivation of ceftazidime.[2] This synergistic action allows ceftazidime to reach its target and exert its bactericidal effect against bacteria that would otherwise be resistant.
Caption: Mechanism of action of ceftazidime-avibactam.
Data Presentation
Antimicrobial Activity
The following tables summarize the in vitro activity of ceftazidime-avibactam against various resistant Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Ceftazidime-Avibactam against KPC-Producing Klebsiella pneumoniae
| Organism | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) |
| K. pneumoniae (KPC-producing) | 347 | 1/4 | 2/4 |
Data from a multicenter study in China on clinical isolates collected between 2016 and 2018. Avibactam concentration is fixed at 4 µg/mL.[1][3]
Table 2: In Vitro Activity of Ceftazidime-Avibactam against AmpC-Hyperproducing Enterobacterales and P. aeruginosa
| Organism | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | % Susceptible |
| Enterobacter cloacae | - | - | - | 99.7% |
| Serratia marcescens | - | - | - | 99.9% |
| Citrobacter freundii | - | - | - | 99.7% |
| Pseudomonas aeruginosa | - | 2/4 | 4/4 | 97.1% |
Data from US medical centers (2016-2020). Susceptibility is based on CLSI breakpoints.[6]
Clinical Efficacy
The clinical efficacy of ceftazidime-avibactam has been demonstrated in several Phase 3 clinical trials. The following table summarizes the clinical cure rates for various indications.
Table 3: Clinical Cure Rates from Pooled Phase 3 Clinical Trial Data
| Indication | Ceftazidime-Avibactam Clinical Cure Rate (%) | Comparator Clinical Cure Rate (%) |
| Complicated Urinary Tract Infection (cUTI) | 91.1 | 92.1 |
| Complicated Intra-Abdominal Infection (cIAI) | 85.4 | 85.9 |
| Nosocomial Pneumonia (NP), including VAP | 80.4 | 76.8 |
| Overall | 88.1 | 88.1 |
Data from a pooled analysis of five Phase 3 clinical trials. Comparators were predominantly carbapenems.[4]
Table 4: Clinical and Microbiological Response in Patients with Bacteremia
| Outcome | Ceftazidime-Avibactam (n=54) | Comparator (n=47) |
| Clinical Cure Rate | 87.0% (47/54) | 83.0% (39/47) |
| Favorable Microbiological Response | 79.6% (43/54) | 68.1% (32/47) |
Subset analysis from the Phase 3 clinical trial program for patients with Gram-negative bacteremia.[7]
Table 5: Efficacy against ESBL- and AmpC-Producing Enterobacterales
| Pathogen Type | Ceftazidime-Avibactam Clinical Response | Carbapenem Clinical Response |
| ESBL-producing | 91% (224/246) | 89% (240/271) |
| AmpC-producing | 80% (32/40) | 88% (37/42) |
Data from a meta-analysis of five randomized controlled trials.[2][8]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Broth Microdilution Method (according to CLSI guidelines)
This protocol determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Preparation:
-
Prepare a stock solution of ceftazidime and avibactam.
-
Perform serial two-fold dilutions of ceftazidime in CAMHB in a 96-well microtiter plate.
-
Add a fixed concentration of avibactam (typically 4 µg/mL) to each well containing the ceftazidime dilutions.[9]
-
-
Inoculum Preparation:
-
Select 3-5 colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in saline or sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
-
Interpret the MIC results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).[10]
-
Caption: Workflow for antimicrobial susceptibility testing.
Time-Kill Assay
This assay evaluates the bactericidal activity of ceftazidime-avibactam over time.
-
Inoculum Preparation:
-
Prepare a starting inoculum of the test organism in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Antibiotic Concentrations:
-
Prepare flasks or tubes with CAMHB containing ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control (no antibiotic).
-
-
Incubation and Sampling:
-
Inoculate the flasks/tubes with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask/tube.
-
-
Bacterial Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
-
Neutropenic Murine Thigh Infection Model
This in vivo model assesses the efficacy of ceftazidime-avibactam in a mammalian system.
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via intraperitoneal injection to induce neutropenia.[12]
-
-
Infection:
-
Treatment:
-
Administer ceftazidime-avibactam (or comparator/vehicle) to different groups of mice at various doses and dosing intervals via a clinically relevant route (e.g., subcutaneous or intravenous).
-
A control group receives a vehicle (placebo).
-
-
Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[13]
-
-
Data Analysis:
-
Compare the bacterial load in the thighs of treated mice to that of the control group to determine the reduction in bacterial counts.
-
Caption: Workflow of the neutropenic murine thigh infection model.
Conclusion
Ceftazidime-avibactam is a valuable therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing ESBLs, KPCs, and AmpC β-lactamases. The provided protocols for antimicrobial susceptibility testing, time-kill assays, and in vivo infection models offer standardized methods for evaluating the efficacy of ceftazidime-avibactam and other novel antimicrobial agents. The quantitative data presented underscore its potent activity and clinical effectiveness in treating a range of serious infections. Researchers and drug development professionals can utilize this information to further investigate the potential of ceftazidime-avibactam and to guide the development of future antimicrobial therapies.
References
- 1. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 2. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum-β-Lactamase- and AmpC-Producing Enterobacterales?: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 6. 200. Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against AmpC Hyperproducing Enterobacterales and P. aeruginosa Collected from United States (US) Medical Centers (2016-2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum-β-Lactamase- and AmpC-Producing Enterobacterales?: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. criver.com [criver.com]
Application Note: Preparation of Ceftazidime Pentahydrate Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, sterilization, and storage of ceftazidime pentahydrate solutions for standard laboratory applications, including microbiology and cell culture. Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Proper solution preparation is critical for ensuring the antibiotic's stability and efficacy in experimental settings. This note includes quantitative data on solubility and stability, step-by-step methodologies, and a visual workflow to ensure accuracy and reproducibility.
Quantitative Data Summary
The physical and chemical properties of this compound are essential for preparing accurate and stable solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.028 mg/mL to 360 mg/L | [4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 5 mg/mL | [6] |
| Acidic and Alkali Solvents | Soluble | [3] |
| Ethanol | 0.2 mg/mL | [5] |
| DMSO | 0.2 mg/mL | [5] |
Note: Commercial formulations for injection often contain sodium carbonate (approx. 118 mg/g) or L-arginine (349 mg/g) to facilitate dissolution in water, achieving much higher concentrations (e.g., 90-170 mg/mL).[7][8][9] When using pure this compound powder, solubility in neutral aqueous buffers may be limited.
Table 2: Stability of Reconstituted Ceftazidime Solutions
| Storage Condition | Duration | Stability | Reference |
| Room Temperature (15-25°C) | Up to 12-24 hours | <10% degradation | [10][11][12] |
| Refrigerated (2-8°C) | Up to 7 days | Stable | [8][10][13] |
| Frozen (-20°C) | Up to 3 months | Stable (in Sterile Water for Injection) | [12] |
| In Solvent (-80°C) | Up to 6 months | Stable | [2] |
Note: Stability can be pH-dependent, with maximum stability observed between pH 4.5 and 6.5.[13] Solutions tend to darken over time, but within the recommended storage periods, this does not typically affect potency.[12]
Experimental Protocols
These protocols detail the preparation of stock and working solutions of this compound for general lab use.
Materials and Equipment
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Analytical balance
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sterile disposable syringes
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mg/mL Ceftazidime Stock Solution
This protocol is a standard method for creating a concentrated stock solution that can be diluted for various experimental needs.
Calculations: The molecular weight of this compound is 636.65 g/mol . To prepare a solution with a specific molarity or to account for the water content, use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Weighing: In a sterile microcentrifuge tube or on weighing paper, carefully weigh out 100 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water or PBS (pH 7.2) to the tube. For aqueous solutions, direct dissolution can be performed in the buffer.[6]
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and range from light yellow to amber.[7][8] If dissolution is difficult, gentle warming or sonication can be used, but avoid excessive heat.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip.[2]
-
Aliquoting and Storage: Dispense the sterilized solution into sterile, labeled cryovials in appropriate aliquot volumes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[2][12] For short-term use, the solution can be stored at 2-8°C for up to 7 days.[10]
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the final concentration required for the experiment (e.g., for antimicrobial susceptibility testing or as a cell culture supplement).
-
Thawing: Thaw a single aliquot of the 10 mg/mL stock solution at room temperature or on ice.
-
Calculation of Dilution: Use the formula C1V1 = C2V2 to determine the volume of stock solution needed.
-
C1 = Concentration of stock solution (10 mg/mL)
-
V1 = Volume of stock solution to be determined
-
C2 = Desired final concentration (e.g., 100 µg/mL)
-
V2 = Final volume of working solution (e.g., 10 mL)
-
Example: To make 10 mL of a 100 µg/mL solution: V1 = (100 µg/mL × 10 mL) / 10,000 µg/mL = 0.1 mL (or 100 µL)
-
-
Dilution: In a sterile tube, add 9.9 mL of the desired sterile medium or buffer. Add 100 µL of the 10 mg/mL stock solution.
-
Mixing and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution on the same day for optimal results.[2][6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Safety and Handling Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, as the compound may be hazardous.[6]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
-
Solutions should be inspected for particulate matter and discoloration prior to use. Do not use if precipitates or haziness are observed.[14]
-
Ceftazidime is incompatible with certain substances, including aminoglycoside solutions, vancomycin, and sodium bicarbonate; do not mix them in the same container.[14][15]
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ceftazidime Hydrate - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ceftazidime for Injection, USP [dailymed.nlm.nih.gov]
- 8. apps.medicines.org.au [apps.medicines.org.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. researchgate.net [researchgate.net]
- 14. fresenius-kabi.com [fresenius-kabi.com]
- 15. medicines.org.uk [medicines.org.uk]
Application Notes and Protocols: Ceftazidime Pentahydrate in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftazidime pentahydrate in preclinical animal models of sepsis. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing studies to evaluate the efficacy of this antibiotic.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[2] In the context of sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, ceftazidime is a clinically relevant therapeutic. Animal models of sepsis, primarily the cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) injection models, are crucial for evaluating the efficacy and pharmacodynamics of antibiotics like this compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in various animal models of sepsis.
Table 1: Efficacy of Ceftazidime in Murine Sepsis Models
| Animal Model | Sepsis Induction | Bacterial Strain | This compound Dosage | Key Outcomes | Reference |
| Mouse | Intraperitoneal Injection | Ceftazidime-susceptible K. pneumoniae & E. coli | <1.5 to 9 mg/kg (ED₅₀) | 50% survival | [3] |
| Mouse | Intraperitoneal Injection | Ceftazidime-resistant Enterobacteriaceae | >90 mg/kg (ED₅₀) | 50% survival (ceftazidime alone) | [3] |
| Mouse | Aerosol Exposure | Burkholderia pseudomallei | 600 mg/kg/day (150 mg/kg QID or 300 mg/kg BID) | Increased survival at end of treatment vs. control | [4] |
| Mouse | Aerosol Exposure | Burkholderia pseudomallei | 1200 mg/kg/day (300 mg/kg QID or 600 mg/kg BID) | Significantly greater survival at end of treatment vs. control | [4] |
Table 2: Pharmacokinetic Parameters of Ceftazidime in Various Animal Species
| Animal Species | Dosage | Route of Administration | Peak Serum Concentration (Cmax) | Serum Half-life (t½) | Reference |
| Mouse | 25 mg/kg | Subcutaneous/Intramuscular | 26 mg/L | 21 minutes | [5] |
| Rat | 25 mg/kg | Subcutaneous/Intramuscular | Not specified | 23 minutes | [5] |
| Rabbit | 25 mg/kg | Subcutaneous/Intramuscular | 63 mg/L | 48 minutes | [5] |
| Dog (Beagle) | 25 mg/kg | Subcutaneous/Intramuscular | Not specified | 60 minutes | [5] |
| Monkey (Cynomolgus) | 25 mg/kg | Subcutaneous/Intramuscular | Not specified | 58 minutes | [5] |
Table 3: Effect of Ceftazidime on Cytokine Levels in a Rat CLP Model
| Treatment Group | Ceftazidime Dose | Time Point | IL-6 Concentration (pg/mL) | TNF-α Concentration | Endotoxin Concentration | Reference |
| CLP + Ceftazidime | 30 mg/kg IV (single dose) | 6 hours post-dose | Significantly elevated (100-200x baseline) | Not significantly increased (2-3x baseline) | No significant increase | [1] |
| Healthy + Ceftazidime | 30 mg/kg IV (single dose) | 6 hours post-dose | Significantly elevated | Significantly increased (~40x baseline) | No significant increase | [1] |
| CLP (no treatment) | N/A | 14 hours post-CLP | Small increment | Small increment | Not specified | [1] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model in Mice/Rats
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Materials:
-
Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), 8-12 weeks old.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical instruments (scissors, forceps, needle holder).
-
Suture material (e.g., 3-0 or 4-0 silk).
-
Needle (e.g., 21-gauge or 23-gauge).
-
This compound for injection (reconstituted in sterile saline or water for injection).[6]
-
Sterile saline for fluid resuscitation.
Protocol:
-
Anesthesia: Anesthetize the animal using a standard approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic (e.g., 70% ethanol and povidone-iodine).
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the ligation site.
-
Puncture: Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter can be extruded to ensure patency.
-
Repositioning and Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in separate layers using appropriate suture material.
-
Fluid Resuscitation: Immediately following surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 50 mL/kg) to provide fluid resuscitation.
-
Ceftazidime Administration:
-
Timing: The first dose of ceftazidime is typically administered at a specified time post-CLP, for example, 1 to 6 hours after surgery.[7]
-
Route: Administration can be intravenous (IV), intramuscular (IM), or subcutaneous (SC).
-
Dosage: Dosing regimens can vary. For example, in a rat model of sepsis, a single intravenous bolus of 30 mg/kg was used to assess cytokine responses.[1] In murine models of severe infection, daily doses of 600 mg/kg to 1200 mg/kg, divided into multiple administrations, have been evaluated.[4]
-
Preparation: Reconstitute this compound powder with sterile water for injection or sterile saline to the desired concentration immediately before use.[6]
-
-
Post-operative Care: House animals in a clean, warm environment and monitor closely for signs of sepsis (e.g., lethargy, piloerection, altered respiration). Provide analgesics as per institutional guidelines.
-
Outcome Measures: Monitor survival over a set period (e.g., 7-14 days). At specified time points, collect blood and tissue samples to quantify bacterial load (colony-forming units, CFU), and measure inflammatory markers (e.g., cytokines, chemokines) via ELISA or other immunoassays.
Lipopolysaccharide (LPS) Induced Endotoxemia Model in Mice/Rats
The LPS model induces a rapid and potent inflammatory response characteristic of Gram-negative sepsis.
Materials:
-
Male or female mice or rats.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Sterile, pyrogen-free saline.
-
This compound for injection.
Protocol:
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS required to induce sepsis can vary between strains and batches, so it is recommended to perform a dose-response study. Doses in the range of 5-15 mg/kg are commonly used in rats.[8]
-
LPS Administration: Inject the LPS solution intraperitoneally (IP) into the animal.
-
Ceftazidime Administration:
-
Timing: Ceftazidime can be administered either before or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic). For therapeutic studies, administration typically occurs 30 minutes to 2 hours after LPS injection.
-
Route and Dosage: Similar to the CLP model, administration can be IV, IM, or SC, with dosages guided by previous studies or the specific research question.
-
-
Monitoring and Outcome Measures: Monitor the animals for clinical signs of endotoxemia (e.g., lethargy, huddling, hypothermia). Collect blood samples at various time points (e.g., 1, 2, 4, 6, 24 hours) to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which typically peak within a few hours of LPS administration. Survival can also be monitored as a primary endpoint.
Signaling Pathways and Experimental Workflows
Ceftazidime's Mechanism of Action and Influence on Sepsis Pathophysiology
Ceftazidime's primary mechanism is the disruption of bacterial cell wall synthesis. In the context of sepsis, its interaction with the host immune response is also of interest. While antibiotic-mediated bacterial lysis can lead to the release of endotoxins (LPS), which in turn triggers a potent inflammatory cascade via Toll-like receptor 4 (TLR4), some evidence suggests that ceftazidime may also have immunomodulatory effects that are independent of endotoxin release.[1] Studies have shown that ceftazidime can modulate the expression of pro-inflammatory cytokines, potentially through a direct effect on transcription.[1]
Caption: Mechanism of Ceftazidime in Bacterial Sepsis.
Experimental Workflow for Evaluating Ceftazidime in a CLP Sepsis Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of ceftazidime in a CLP-induced sepsis model.
Caption: CLP Sepsis Model Experimental Workflow.
Conclusion
This compound demonstrates efficacy in animal models of sepsis, although its effects on the host inflammatory response are complex and warrant further investigation. The protocols and data presented here provide a foundation for researchers to design robust preclinical studies. Careful consideration of the animal model, sepsis induction method, ceftazidime dosage and administration route, and the selection of appropriate outcome measures are critical for obtaining meaningful and translatable results. Further research is needed to fully elucidate the endotoxin-independent immunomodulatory effects of ceftazidime and to optimize dosing strategies for various sepsis etiologies.
References
- 1. Effect of Ceftazidime on Systemic Cytokine Concentrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of ceftazidime in a murine model following a lethal aerosol exposure to Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. svpmeds.com [svpmeds.com]
- 7. Impact of the duration of infection on the activity of ceftazidime, gentamicin and ciprofloxacin in Klebsiella pneumoniae pneumonia and septicemia in leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols: Antibacterial Efficacy of Ceftazidime in Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime, a third-generation cephalosporin antibiotic, is widely used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa.[1] A significant challenge in treating bacterial infections is the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. Bacteria within biofilms exhibit increased resistance to antimicrobial agents and host immune responses.[2][3] Understanding the efficacy of antibiotics like ceftazidime against bacterial biofilms is crucial for developing effective therapeutic strategies.
These application notes provide a summary of the antibacterial efficacy of ceftazidime against various bacterial biofilms, along with detailed protocols for key experiments to assess its anti-biofilm activity.
Data Presentation: Efficacy of Ceftazidime on Biofilm Formation
The following tables summarize the quantitative data on the effect of ceftazidime, particularly at sub-inhibitory concentrations (sub-MICs), on biofilm formation by different bacterial species.
Table 1: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Pseudomonas aeruginosa Biofilm
| Bacterial Strain | Ceftazidime Concentration | Observed Effect | Reference |
| P. aeruginosa PAO1 | 1/4 x MIC | Reduced biofilm volume | [4] |
| P. aeruginosa PAO1 | 1/4 x MIC | More heterogeneous biofilm structure | [4] |
| P. aeruginosa PAO1 | 1/4 x MIC | Inhibited twitching motility | [4] |
| P. aeruginosa PAO1 | 1/4 x MIC | Reduced gene expression of lecA, lecB, pel, and psl | [4] |
| P. aeruginosa (clinical isolates) | Sub-MICs | Increased biofilm formation | [5] |
Table 2: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Escherichia coli Biofilm
| Bacterial Strain | Ceftazidime Concentration | Observed Effect | Reference |
| E. coli (clinical isolates) | Sub-MICs | Significantly decreased biofilm formation | [6] |
| E. coli | Sub-MIC | Significantly inhibited biofilm formation and swimming motility | [7] |
| E. coli | Sub-MIC | Decreased expression of ibpA gene | [7] |
| E. coli | Sub-MIC | Increased expression of tnaA gene and extracellular indole concentration | [7] |
| E. coli E42 | 1/4 x MIC | Inhibited biofilm formation | [3] |
Table 3: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Other Bacterial Biofilms
| Bacterial Strain | Ceftazidime Concentration | Observed Effect | Reference |
| Proteus vulgaris (clinical isolates) | Sub-MICs | Significantly decreased biofilm formation | [6] |
| Morganella morganii ER89472 | Sub-MIC | Decreased biofilm formation | [6] |
| Acinetobacter baumannii | Sub-MICs | Decreased biofilm formation | [5] |
| Proteus mirabilis | 1/4, 1/2, and 1 x MIC | Decreased ability to form biofilms | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature.[2][9][10][11][12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceftazidime stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of ceftazidime in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well containing the ceftazidime dilution with 50 µL of the bacterial suspension.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).
Protocol 2: Biofilm Formation Assay
This protocol describes the formation of bacterial biofilms in a 96-well plate format.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable medium)
-
Sterile 96-well flat-bottomed polystyrene microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
To test the effect of ceftazidime, add the desired sub-inhibitory concentrations of the antibiotic to the wells at the time of inoculation.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking. To prevent evaporation, place the plate in a humidified container.
Protocol 3: Quantification of Biofilm using Crystal Violet Staining
This protocol quantifies the amount of biofilm formed using the crystal violet dye.[2][10][11][12]
Materials:
-
96-well plate with formed biofilms
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Pipettes and sterile tips
-
Microplate reader
Procedure:
-
Carefully discard the planktonic cell culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS or sterile distilled water to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS or sterile distilled water.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.
-
Measure the absorbance at 570 nm (or a wavelength between 550-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial efficacy of ceftazidime on biofilm formation.
References
- 1. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite effects of cefoperazone and ceftazidime on S-ribosylhomocysteine lyase/autoinducer-2 quorum sensing and biofilm formation by an Escherichia coli clinical isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sub-minimum inhibitory concentrations of ceftazidime inhibit Pseudomonas aeruginosa biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Minimum Inhibitory and Sub Inhibitory Concentrations of Antibiotics on Acinetobacter baumannii and Pseudomonas aeruginosa Biofilm Production [ejvs.journals.ekb.eg]
- 6. Effect of ceftazidime, amikacin and ciprofloxacin on biofilm formation by some enterobacterial clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-minimum inhibitory concentration ceftazidime inhibits Escherichia coli biofilm formation by influencing the levels of the ibpA gene and extracellular indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ceftazidime and ciprofloxacin on biofilm formation in Proteus mirabilis rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. 2.7. Biofilm Formation Assay and Quantification [bio-protocol.org]
Application Notes and Protocols: Ceftazidime Pentahydrate in Pediatric Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftazidime pentahydrate in the treatment and study of pediatric bacterial infections. The information is compiled from various clinical and pharmacokinetic studies to guide research and development.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its pentahydrate form is commonly used for parenteral administration.[3] In pediatrics, ceftazidime is a critical therapeutic option for a variety of serious infections, ranging from neonatal sepsis to respiratory exacerbations in cystic fibrosis.[1][4] Understanding its pharmacokinetic and pharmacodynamic profile in the pediatric population is essential for optimizing dosing strategies to ensure efficacy while minimizing potential toxicity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various pediatric studies on this compound.
Table 1: Recommended Pediatric Dosing Regimens
| Age Group | Weight | Infection Severity/Type | Recommended Dosage | Reference |
| Neonates | <1200 g, 0-4 weeks | General | 100 mg/kg/day divided every 12 hours | [5] |
| Neonates | 1200-2000 g, ≤7 days postnatal | General | 100 mg/kg/day divided every 12 hours | [5] |
| Neonates | >2000 g, ≤7 days postnatal | General | 100-150 mg/kg/day divided every 8-12 hours | [5] |
| Neonates | ≥1200 g, >7 days postnatal | General | 150 mg/kg/day divided every 8 hours | [5] |
| Neonates & Infants (up to 2 months) | General | 25-60 mg/kg/day in 2 divided doses | [6][7] | |
| Infants & Children (>2 months to 12 years) | Mild to Moderate | 30-50 mg/kg/dose IV every 8 hours (max 1000 mg/dose) | [8] | |
| Infants & Children (>2 months to 12 years) | Severe Infections, Meningitis, P. aeruginosa | 50 mg/kg/dose IV every 8 hours (max 2000 mg/dose) | [8] | |
| Infants & Children (>2 months) | General | 30-100 mg/kg/day in 2-3 divided doses | [6] | |
| Children with Cystic Fibrosis | P. aeruginosa lung infections | Up to 150 mg/kg/day (max 6 g/day ) in 3 divided doses | [5][6][7] |
Table 2: Pharmacokinetic Parameters of Ceftazidime in Pediatric Patients
| Parameter | Neonates | Infants & Children | Reference |
| Half-life (β-phase) | 1.9 to 5 hours (higher in more immature neonates) | Approximately 1.4 +/- 0.19 hours (similar to adults) | [9] |
| Administration Route | Intravenous (IV) or Intramuscular (IM) | Intravenous (IV) or Intramuscular (IM) | [3][5][7] |
| Elimination | Primarily renal (80-90%) | Primarily renal | [4] |
| Cerebrospinal Fluid (CSF) Penetration | Excellent | Good in the presence of inflammation (meningitis) | [10] |
Table 3: Clinical Efficacy in Pediatric Infections
| Infection Type | Patient Population | Efficacy/Outcome | Reference |
| Various Bacterial Infections | 31 children | 92% cure rate | [11] |
| Suspected Bacterial Infections | 60 children (0.1 to 21 years) | All responded clinically | [12] |
| Common Childhood Infections (respiratory and urinary tract) | 262 children (3 months to 12 years) | 96.2% overall success rate (cured or improved) | [13] |
| Neonatal Sepsis | 91 neonates | Bacteriological eradication or clinical improvement in 9 of 14 proven infections | [10] |
| Complicated Urinary Tract Infections (Pseudomonas spp.) | 15 pediatric patients | Urine sterilization during therapy in all patients | [14][15] |
Experimental Protocols
Protocol for a Pediatric Pharmacokinetic Study of Ceftazidime
This protocol is a generalized methodology based on common practices in published pediatric pharmacokinetic studies.
Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution) of ceftazidime in a specific pediatric population (e.g., neonates, infants with normal renal function).
Methodology:
-
Patient Recruitment:
-
Define inclusion and exclusion criteria (e.g., age range, weight, confirmation of bacterial infection requiring ceftazidime, normal renal and hepatic function).
-
Obtain informed consent from parents or legal guardians.
-
-
Drug Administration:
-
Administer a single intravenous dose of this compound (e.g., 30 mg/kg) as a slow injection over a defined period (e.g., 3-5 minutes).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration. A typical schedule might be: 5, 15, 30, 60 minutes, and 2, 4, 6, 8 hours.
-
For neonates and infants, utilize micropuncture techniques to minimize blood loss.
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Quantify ceftazidime concentrations in plasma samples using a validated method such as high-performance liquid chromatography (HPLC) or a microbiological assay on agar plates.[9]
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for each patient.
-
Use pharmacokinetic modeling software (e.g., NONMEM) to fit the data to a compartmental model (e.g., a two-compartment model).[9]
-
Calculate key pharmacokinetic parameters: elimination half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).
-
Caption: Workflow for a pediatric pharmacokinetic study of ceftazidime.
Protocol for Evaluating Clinical Efficacy in Pediatric Pneumonia
This protocol outlines a general approach for a clinical trial to assess the efficacy of ceftazidime in treating pediatric pneumonia.
Objective: To evaluate the clinical and bacteriological efficacy of ceftazidime in children with bacterial pneumonia.
Methodology:
-
Study Population:
-
Enroll pediatric patients (e.g., aged 3 months to 12 years) with a clinical and radiological diagnosis of pneumonia.
-
Obtain appropriate specimens (e.g., blood, sputum) for bacterial culture and susceptibility testing prior to starting therapy.
-
-
Treatment Regimen:
-
Administer ceftazidime at a standard dose (e.g., 50 mg/kg/day) intravenously in divided doses every 8 hours.
-
The duration of therapy is typically determined by clinical response, often for a mean of 7-10 days.[13]
-
-
Efficacy Assessment:
-
Clinical Efficacy: Monitor and record clinical signs and symptoms daily (e.g., fever, respiratory rate, oxygen saturation, general condition). Define clinical outcomes such as "cured" (complete resolution of signs and symptoms), "improved" (partial resolution), or "failure" (no improvement or worsening).[13]
-
Bacteriological Efficacy: If a pathogen was initially isolated, repeat cultures post-treatment to determine bacteriological eradication.
-
-
Safety Monitoring:
-
Monitor for adverse events through clinical observation and laboratory tests (e.g., complete blood count, liver function tests, renal function tests).[10]
-
-
Data Analysis:
-
Calculate the clinical success rate (percentage of patients cured or improved).
-
Determine the bacteriological eradication rate for the identified pathogens.
-
Summarize the incidence and nature of any adverse events.
-
Mechanism of Action and Resistance
Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Simplified pathway of ceftazidime's bactericidal action.
Considerations for Drug Development
-
Dosing in Special Populations: Further studies are needed to optimize dosing in specific pediatric populations, such as obese children and those with augmented renal clearance, as standard dosing may not achieve the desired therapeutic targets.[4][16]
-
Combination Therapy: For severe infections, particularly in immunocompromised patients or those with infections caused by multidrug-resistant organisms, the role of ceftazidime in combination with other agents (e.g., avibactam, aminoglycosides) is an important area of research.[17]
-
Resistance: The increasing prevalence of resistance to third-generation cephalosporins necessitates ongoing surveillance and the development of strategies to preserve the efficacy of ceftazidime, such as the use of β-lactamase inhibitors.[2]
References
- 1. [Role of ceftazidime in severe infections in children. Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftazidime for respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Frontiers | Population pharmacokinetics and dose optimization of ceftazidime in critically ill children [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. mims.com [mims.com]
- 7. This compound Indications, Pharmacology, Dosage, Side Effects | Drugx [drugx.com.bd]
- 8. Ceftazidime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. [Pharmacokinetics of ceftazidime in children and newborn infants. Study in 14 patients and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceftazidime in neonatal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical evaluation of ceftazidime in the treatment of pediatric infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftazidime as initial therapy for suspected bacterial infections in hospitalized pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Ceftazidime in common infections in childhood. Experience in 262 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceftazidime in the treatment of pediatric patients with severe urinary tract infections due to Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceftazidime in the treatment of pediatric patients with severe urinary tract infections due to Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Ceftazidime in Children and Adolescents with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftazidime-Avibactam for Hospital Acquired Pneumonia Due to Extended Drug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Ceftazidime in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Accurate quantification of ceftazidime in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for this purpose.[2][4][5] This application note provides a detailed protocol for the determination of ceftazidime in biological samples using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate ceftazidime from endogenous components in biological samples. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. An internal standard is used to improve the accuracy and precision of the quantification. Detection is performed using a UV-Vis detector at a wavelength where ceftazidime exhibits maximum absorbance.
Materials and Reagents
-
Ceftazidime pentahydrate reference standard
-
Internal Standard (e.g., Hydrochlorothiazide, Cephalexin)[1][4]
-
Potassium dihydrogen phosphate (Analytical grade)[2]
-
Formic acid (Analytical grade)[4]
-
Glacial acetic acid (Analytical grade)[1]
-
Sodium hydroxide (Analytical grade)[1]
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma/serum and urine for blanks and calibration standards.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]
-
Data Acquisition and Processing Software
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid).[7][8] An alternative is a mixture of 20 ml of glacial acetic acid, 200 ml deionized water, and 120 ml of acetonitrile, with the final volume brought to 2000 ml with deionized water and the pH adjusted to 4.0 with 6N sodium hydroxide solution.[1] |
| Flow Rate | 1.0 - 2.0 mL/min.[1][2][6] |
| Column Temperature | Ambient or controlled at 35-50°C.[6][7][8] |
| Detection Wavelength | 254 nm or 257 nm.[4][6][9][10] |
| Injection Volume | 10 - 20 µL.[4][6] |
| Internal Standard | Hydrochlorothiazide.[1] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution of Ceftazidime (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in deionized water or a suitable solvent.
-
Stock Solution of Internal Standard (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the internal standard (e.g., hydrochlorothiazide) in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve.
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
For Plasma/Serum Samples (Protein Precipitation):
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.[1]
-
Add a specified volume of the internal standard working solution.
-
Add an equal volume of cold methanol or a precipitating agent like 30% trichloroacetic acid to precipitate proteins.[6][11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.[6]
For Urine Samples (Direct Injection after Dilution):
-
Urine samples often require dilution to bring the ceftazidime concentration within the linear range of the assay.[2]
-
Dilute the urine sample (e.g., 1:10 or 1:100) with deionized water or mobile phase.[2]
-
Add a specified volume of the internal standard working solution.
-
Vortex the mixture.
-
Inject a portion of the diluted sample directly into the HPLC system.[1][2]
Caption: Experimental workflow for biological sample preparation.
Calibration Curve
Prepare calibration standards by spiking known concentrations of ceftazidime into drug-free biological matrix (plasma, serum, or urine). Process these standards using the same procedure as the unknown samples. Construct a calibration curve by plotting the peak area ratio of ceftazidime to the internal standard against the nominal concentration of ceftazidime. A linear regression analysis should be performed.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3]
Caption: Key parameters for HPLC method validation.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of endogenous components. | No significant interfering peaks at the retention times of ceftazidime and the internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[2][7][10] |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[3][13] |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible. Recovery of approximately 90% has been reported.[2][14] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Data Presentation
The following tables summarize typical quantitative data obtained from validated HPLC methods for ceftazidime quantification.
Table 3: Representative Chromatographic Data
| Compound | Retention Time (min) |
| Ceftazidime | 4.5 - 5.0[2][3] |
| Internal Standard (Hydrochlorothiazide) | ~9.2[2] |
Table 4: Representative Calibration and Validation Data
| Parameter | Plasma/Serum | Urine |
| Linearity Range (µg/mL) | 0.3 - 500[6] | 100 - 800[1] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.999[2] |
| Accuracy (% Bias) | < 7.0%[12] | < 5% |
| Precision (CV %) | < 8.0%[12] | < 5% |
| Recovery (%) | ~90%[2] | Not Applicable (Direct Injection) |
| LOD (µg/mL) | 0.075[3] | ~0.5 |
| LOQ (µg/mL) | 0.227[3] | ~1.5 |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of ceftazidime in biological samples. The method is sensitive, specific, accurate, and precise, making it suitable for a wide range of applications in clinical and research settings. Proper method validation is essential to ensure the quality and reliability of the generated data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Assay of ceftazidime in biological fluids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Determination of ceftazidime in plasma using high-performance liquid chromatography and electrochemical detection. Application for individualizing dosage regimens in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thescipub.com [thescipub.com]
- 14. High-pressure liquid chromatographic analysis of ceftazidime in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ceftazidime Pentahydrate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ceftazidime pentahydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ceftazidime in an aqueous solution?
A1: The stability of ceftazidime in aqueous solutions is primarily influenced by temperature, pH, light exposure, and the presence of certain other drugs.[1][2][3] Elevated temperatures and pH values outside the optimal range significantly accelerate degradation.[2][3] Exposure to ultraviolet and visible light can also lead to degradation, although to a lesser extent than temperature and pH.[1][4]
Q2: What is the optimal pH range for maintaining the stability of a ceftazidime aqueous solution?
A2: The maximum stability of ceftazidime in an aqueous solution is observed in the pH range of 4.5 to 6.5.[3][5] Outside of this range, both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[5][6]
Q3: What are the main degradation products of ceftazidime in an aqueous solution?
A3: The primary degradation products of ceftazidime in aqueous solutions include pyridine and the Δ²-ceftazidime isomer.[6][7] Other degradation products can also form, such as those resulting from the opening of the β-lactam ring.[2][6][8]
Q4: What are the recommended storage conditions for reconstituted ceftazidime solutions?
A4: For reconstituted solutions, chemical and physical in-use stability has been demonstrated for eight hours at 25°C and 24 hours at 4°C.[9] From a microbiological standpoint, it is recommended to use the product immediately after reconstitution. If immediate use is not possible, the solution should be stored for no longer than 24 hours at 2-8°C, unless prepared under controlled and validated aseptic conditions.[9][10] Some formulations may have slightly different storage recommendations, so it is always best to consult the product's specific guidelines.[11][12]
Troubleshooting Guides
Problem: My reconstituted ceftazidime solution has changed color.
-
Possible Cause: A change in color, often to a yellowish or amber hue, can indicate degradation of the ceftazidime.[1][11] This is more likely to occur with improper storage conditions, such as elevated temperatures or prolonged exposure to light.[1][2]
-
Solution: Discard the discolored solution. Prepare a fresh solution and ensure it is stored under the recommended conditions (refrigerated at 2-8°C and protected from light).[9][11]
Problem: I am seeing unexpected peaks in my HPLC analysis of a ceftazidime solution.
-
Possible Cause: Unexpected peaks in an HPLC chromatogram are likely due to the presence of degradation products. The most common degradation products are pyridine and the Δ²-ceftazidime isomer.[6][7]
-
Solution:
-
Confirm the identity of the degradation products by comparing their retention times with known standards, if available.
-
Review your experimental conditions. Ensure the pH of your solution is within the optimal range of 4.5-6.5 and that the solution has been protected from high temperatures and light.[3]
-
Refer to the experimental protocols below for a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Stability of Reconstituted Ceftazidime Solutions Under Various Storage Conditions
| Concentration | Diluent | Storage Temperature (°C) | Storage Duration | Remaining Ceftazidime (%) | Reference |
| 1 g / 10 mL | Water for Injections | 25 | 12 hours | >90% | [11] |
| 1 g / 10 mL | Water for Injections | 2-8 | 7 days | >90% | [11] |
| 1-40 mg/mL | 0.9% Sodium Chloride | 25 | 12 hours | >90% | [12] |
| 1-40 mg/mL | 0.9% Sodium Chloride | 2-8 | 3 days | >90% | [12] |
| 4-12% (w/v) | Not specified | 25 | 24 hours | >90% | [2] |
Table 2: Kinetic Parameters for Ceftazidime Degradation
| Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) | Reference |
| 45°C in aqueous solution | First-order | Not specified | Not specified | [1][13] |
| pH 1.38 (0.05 M HCl) at 298 K | Not specified | Not specified | Not specified | [6] |
| pH 6.80 (phosphate buffer) at 298 K | Not specified | Not specified | Not specified | [6] |
| pH 12.7 (0.05 M NaOH) at 298 K | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Ceftazidime
This protocol is a representative method for the analysis of ceftazidime and its degradation products.
-
Chromatographic System:
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute with the mobile phase to achieve a known concentration (e.g., 300 µg/mL).[15]
-
-
Preparation of Sample Solution:
-
Reconstitute the ceftazidime for injection as per the product instructions.
-
Dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a theoretical ceftazidime concentration within the linear range of the assay.
-
-
Forced Degradation Studies (for method validation):
-
Acid Degradation: Add 0.5 N HCl and heat at 60°C for 4 hours. Neutralize with 0.5 N NaOH.[16]
-
Base Degradation: Add 0.5 N NaOH and heat at 60°C for 4 hours. Neutralize with 0.5 N HCl.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C for 3 hours).[17]
-
Photodegradation: Expose the solution to UV light.[1]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the ceftazidime peak based on its retention time compared to the standard.
-
Degradation products will appear as separate peaks.
-
Calculate the concentration of ceftazidime and the percentage of degradation in the samples.
-
Visualizations
Caption: Degradation pathway of ceftazidime in aqueous solution.
Caption: Workflow for a ceftazidime stability study.
Caption: Troubleshooting unexpected HPLC results.
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. medicines.org.uk [medicines.org.uk]
- 11. apps.medicines.org.au [apps.medicines.org.au]
- 12. drugs.com [drugs.com]
- 13. scispace.com [scispace.com]
- 14. Stability of this compound in medicinal preparations Biotum and Ceftim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thescipub.com [thescipub.com]
- 17. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
Technical Support Center: Optimizing Ceftazidime Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ceftazidime dosage for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for ceftazidime efficacy?
A1: The most critical PK/PD index for ceftazidime, a time-dependent β-lactam antibiotic, is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][2] For a bacteriostatic effect, a target of 40% fT>MIC is often cited, while maximal bactericidal activity may require 65-70% fT>MIC.[3]
Q2: What are typical starting doses for ceftazidime in different animal models?
A2: Dosing can vary significantly based on the animal model and the pathogen being studied. However, some reported starting points include:
-
Mice: Doses can range from as low as 3.1 mg/kg to 400 mg/kg per day, depending on the dosing frequency and infection model.[4]
-
Dogs: Recommended doses often range from 20 to 30 mg/kg administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC) every 4, 6, or 8 hours.[5] A dosage of 20 mg/kg every 8 hours has been suggested for susceptible Pseudomonas aeruginosa (MIC ≤ 8 µg/ml), and every 12 hours for susceptible Enterobacterales (MIC ≤ 4 µg/ml).[6][7]
-
Rats: Subcutaneous administration of 25 mg/kg has been documented.[8]
It is crucial to perform pilot pharmacokinetic studies in your specific animal model to refine these starting doses.
Q3: How is the Minimum Inhibitory Concentration (MIC) of ceftazidime determined?
A3: The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Standard methods for determining the MIC of ceftazidime include:
-
Broth Microdilution: This is considered a reference method.[9]
-
Agar Dilution: Another standard method for MIC determination.
-
Gradient Strips (e.g., E-test): These provide a quantitative MIC value where the inhibition ellipse intersects the strip.[10][11][12]
-
Disk Diffusion (Kirby-Bauer): This method provides a qualitative result (susceptible, intermediate, or resistant) based on the zone of inhibition.[12]
Q4: Can ceftazidime be administered orally to animals?
A4: No, ceftazidime is not absorbed following oral dosing and must be administered parenterally, such as via intravenous, intramuscular, or subcutaneous injection.[8][13]
Q5: What are some common challenges when formulating ceftazidime for animal studies?
A5: Ceftazidime for injection is typically supplied as a powder that needs to be reconstituted.[5][14] Key considerations include:
-
Solubility and Stability: Reconstituted solutions have limited stability and should be stored according to the manufacturer's instructions, typically refrigerated for a few days.[13][14] Slight yellowing of the solution may occur but does not necessarily indicate a loss of potency.[14]
-
Vehicle Selection: Sterile water for injection is a common diluent.[5] The choice of vehicle should be compatible with the route of administration and the animal model.
-
Pain on Injection: Intramuscular injections can be painful.[13][15] Subcutaneous injection may be a less painful alternative.[14]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy Despite Achieving Target %fT>MIC
| Possible Cause | Troubleshooting Step |
| Inaccurate MIC Determination | Verify the MIC of your bacterial strain using a reference method like broth microdilution. Ensure proper inoculum preparation and incubation conditions. |
| Drug Degradation | Prepare fresh ceftazidime solutions for each experiment. Confirm the stability of your formulation under your experimental conditions (e.g., temperature, light exposure). |
| Poor Tissue Penetration | For infections in specific tissues (e.g., lung), plasma concentrations may not accurately reflect concentrations at the site of infection. Consider microdialysis or tissue homogenization to measure local drug concentrations.[16][17] |
| Immunocompromised Animal Model | The immune status of the animal can significantly impact efficacy. In neutropenic models, higher exposures may be required to achieve the same effect as in immunocompetent animals.[18][19] |
| Development of Resistance | Monitor for the emergence of resistant mutants during prolonged treatment, especially with suboptimal dosing.[4] |
Issue 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques, especially for small volumes. For subcutaneous or intramuscular injections, vary the injection site to avoid local tissue effects. |
| Animal Stress | Stress can influence physiological parameters affecting drug distribution and clearance. Acclimatize animals to handling and experimental procedures. |
| Biological Variability | Factors such as age, sex, and health status can influence pharmacokinetics. Use a sufficient number of animals per group to account for inter-individual variability. |
| Blood Sampling Issues | Ensure consistent timing of blood sampling. Use appropriate anticoagulants and sample handling procedures to prevent clotting and drug degradation. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity in the biological matrix being used. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ceftazidime in Various Animal Models
| Animal Model | Dose and Route | Peak Serum Concentration (Cmax) | Serum Half-Life (t½) | Reference |
| Mice | 25 mg/kg SC/IM | 26 mg/L | 21 min | |
| Rats | 25 mg/kg SC/IM | - | 23 min | |
| Rabbits | 25 mg/kg SC/IM | 63 mg/L | 48 min | |
| Dogs (Beagle) | 25 mg/kg IV | - | 0.95 hours | [5] |
| Dogs (Beagle) | 25 mg/kg SC/IM | - | 60 min | |
| Monkeys (Cynomolgus) | 25 mg/kg SC/IM | - | 58 min |
Table 2: Recommended Ceftazidime Dosing Regimens in Dogs for Specific Pathogens
| Pathogen | Susceptibility Breakpoint (MIC) | Recommended Dosage Regimen | Reference |
| Enterobacterales | ≤ 4 µg/ml | 20 mg/kg q12h | [6][7] |
| Pseudomonas aeruginosa | ≤ 8 µg/ml | 20 mg/kg q8h | [6][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Ceftazidime Dilutions: Perform serial twofold dilutions of a known concentration of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the ceftazidime dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.
Protocol 2: Mouse Thigh Infection Model for In Vivo Efficacy
-
Induce Neutropenia (if required): Administer cyclophosphamide intraperitoneally at appropriate doses (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to render the mice neutropenic.
-
Bacterial Inoculation: Culture the pathogen to mid-log phase. Inject a defined inoculum (e.g., 10⁶ CFU) intramuscularly into the thigh of each mouse.
-
Ceftazidime Administration: Initiate ceftazidime treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.
-
Determine Bacterial Burden: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the change in log₁₀ CFU per thigh compared to the 0-hour control group. The efficacy of the dosing regimen is determined by the reduction in bacterial load.
Visualizations
Caption: Workflow for optimizing ceftazidime dosage in preclinical studies.
Caption: Troubleshooting logic for suboptimal ceftazidime efficacy.
References
- 1. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics and dose optimization of ceftazidime in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ceftazidime dose regimen on the selection of resistant Enterobacter cloacae in the intestinal flora of rats treated for an experimental pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rxactuator.net [rxactuator.net]
- 6. wvj.science-line.com [wvj.science-line.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labspec.org [labspec.org]
- 10. liofilchem.net [liofilchem.net]
- 11. Unlocking Resistance: Evaluating Different Methods of Susceptibility Testing for Ceftazidime/Avibactam and Aztreonam Combination in MDR Gram-Negative Organisms [aeji.journals.ekb.eg]
- 12. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftazidime — JAM Veterinary Services [jamdvm.com]
- 14. svpmeds.com [svpmeds.com]
- 15. Ceftazidime | VCA Animal Hospitals [vcahospitals.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative In Vitro and In Vivo Efficacies of Human Simulated Doses of Ceftazidime and Ceftazidime-Avibactam against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ceftazidime Resistance with Beta-Lactamase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming ceftazidime resistance with beta-lactamase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for Ceftazidime-Avibactam against seemingly susceptible isolates.
| Possible Cause | Troubleshooting Step |
| Inoculum effect: High bacterial density can lead to increased beta-lactamase production, overwhelming the inhibitor. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard before proceeding with the MIC assay.[1] |
| Presence of undetected resistance mechanisms: The isolate may possess resistance mechanisms not inhibited by avibactam, such as metallo-beta-lactamases (MBLs) or efflux pumps.[2][3][4] | Perform molecular testing to screen for MBL genes (e.g., NDM, VIM, IMP). Consider synergy testing with aztreonam, which is stable against MBLs.[5][6][7] Evaluate efflux pump activity using an efflux pump inhibitor like PAβN in the susceptibility assay.[4] |
| Suboptimal inhibitor concentration: The fixed concentration of avibactam (4 µg/mL) may not be sufficient for potent beta-lactamase producers.[8][9] | While the standard is a fixed concentration, for research purposes, you can perform checkerboard assays with varying concentrations of avibactam to determine the optimal concentration for your specific isolate.[10] |
| Spontaneous mutations: In-vitro evolution of resistance can occur during prolonged incubation. | Minimize incubation times to the shortest period required for accurate reading (typically 16-20 hours for most non-fastidious organisms).[1] |
Logical Troubleshooting Flow for High MIC Values
Caption: Troubleshooting logic for unexpectedly high ceftazidime-avibactam MICs.
Issue 2: Inconsistent or absent synergy in disk diffusion or gradient strip assays.
| Possible Cause | Troubleshooting Step |
| Incorrect disk/strip placement: The distance between the ceftazidime and inhibitor disks is critical for observing the synergy zone. | For disk diffusion, place the disks at a standardized distance (e.g., 20-30 mm center to center). For gradient strips, ensure they are placed according to the manufacturer's instructions for synergy testing.[5] |
| Inappropriate agar depth: The depth of the Mueller-Hinton agar can affect the diffusion of the antimicrobial agents. | Ensure the agar depth is uniform and between 4-6 mm as recommended by CLSI/EUCAST guidelines. |
| Antagonistic interaction: In rare cases, the combination of a beta-lactam and a beta-lactamase inhibitor can be antagonistic.[11] | This is less common with ceftazidime-avibactam but can be confirmed with a checkerboard assay, which can quantify synergy, additivity, or antagonism. |
| Technical error in strip overlay methods: For synergy testing with gradient strips, improper alignment or timing of strip application can lead to erroneous results.[12] | Follow a validated protocol for strip stacking or crossing, ensuring the first strip has had adequate time to diffuse before the application of the second.[5][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ceftazidime?
A1: The most common mechanism of resistance to ceftazidime is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. Other mechanisms include modifications of penicillin-binding proteins (PBPs), reduced outer membrane permeability due to porin loss, and overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[4]
Q2: How does avibactam overcome ceftazidime resistance?
A2: Avibactam is a non-beta-lactam beta-lactamase inhibitor. It covalently binds to the active site of many serine-beta-lactamases (Ambler classes A, C, and some D), preventing them from hydrolyzing ceftazidime. This restores the activity of ceftazidime against many resistant bacteria. Avibactam is not active against metallo-beta-lactamases (Ambler class B).[13]
Q3: What is the standard concentration of avibactam used in susceptibility testing?
A3: For broth microdilution and gradient strip susceptibility testing, a fixed concentration of 4 µg/mL of avibactam is used in combination with varying concentrations of ceftazidime.[8][14]
Q4: Can I use disk diffusion for ceftazidime-avibactam susceptibility testing?
A4: Yes, disk diffusion is a valid method. According to CLSI guidelines, a disk containing 30 µg of ceftazidime and 20 µg of avibactam should be used. EUCAST recommends a 10/4 µg disk.[15][16] Interpretive criteria for zone diameters are available from both organizations. For some isolates with zone sizes near the breakpoint, confirmatory MIC testing may be recommended.[16]
Q5: My beta-lactamase assay using nitrocefin is giving a high background signal. What could be the cause?
A5: A high background signal in a nitrocefin-based assay can be due to the spontaneous degradation of nitrocefin. Ensure that the nitrocefin solution is freshly prepared and protected from light. The pH of the buffer is also critical; a neutral pH (around 7.0) is recommended. If the working solution appears red before adding the enzyme, it should be diluted further until it is yellow.[17]
Data Presentation
Table 1: Comparative MIC Values (µg/mL) of Ceftazidime and Ceftazidime-Avibactam against Resistant Pseudomonas aeruginosa
| Resistance Phenotype | Ceftazidime MIC50/MIC90 | Ceftazidime-Avibactam MIC50/MIC90 | % Susceptible to Ceftazidime-Avibactam (≤8 µg/mL) |
| Multidrug-Resistant (MDR) | >32 / >32 | 4 / 16 | 81.0%[18] |
| Extensively Drug-Resistant (XDR) | >32 / >32 | 8 / 32 | 73.7%[18] |
| Ceftazidime-Nonsusceptible | >32 / >32 | 4 / 16 | 80.9%[18] |
| Meropenem-Nonsusceptible | 32 / >32 | 4 / 16 | 86.5%[18] |
Table 2: Comparative MIC Values (µg/mL) of Ceftazidime and Ceftazidime-Avibactam against Resistant Enterobacteriaceae
| Bacterial Species (Resistance Mechanism) | Ceftazidime MIC90 | Ceftazidime-Avibactam MIC90 |
| E. coli (ESBL-producing) | >128 | 0.5 |
| K. pneumoniae (KPC-producing) | >128 | 2 |
| Enterobacter spp. (AmpC-producing) | >128 | 1 |
| Enterobacteriaceae (MDR) | >128 | 1 |
Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary.
Table 3: IC50 Values of Avibactam against Various Beta-Lactamases
| Beta-Lactamase | Ambler Class | IC50 (µM) |
| TEM-1 | A | 0.008 |
| SHV-12 | A | 0.015 |
| CTX-M-15 | A | 0.005 |
| KPC-2 | A | 0.038[19] |
| AmpC (P. aeruginosa) | C | 0.12 |
| OXA-48 | D | 1.8 |
Note: IC50 values can vary depending on the experimental conditions.[20][21]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Ceftazidime-Avibactam
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for ceftazidime-avibactam broth microdilution MIC testing.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[1]
-
Drug Dilution: Prepare serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). Each dilution must also contain a fixed concentration of 4 µg/mL avibactam.[8][14]
-
Inoculation: Within 15 minutes of standardizing the inoculum, dilute it further in CAMHB so that after inoculation, each well of a 96-well microtiter plate contains a final bacterial concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Cover the microtiter plate and incubate at 35-37°C in ambient air for 16-20 hours.[22]
-
Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.[23]
-
Interpretation: Interpret the MIC values based on the current CLSI or EUCAST breakpoints.[15][24]
Protocol 2: Colorimetric Beta-Lactamase Activity Assay using Nitrocefin
Signaling Pathway of Nitrocefin Hydrolysis
Caption: Nitrocefin hydrolysis by beta-lactamase results in a color change.
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin (e.g., 1 mg/mL) in DMSO.[17]
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 100-200 µM. The working solution should be yellow.[17][25]
-
Prepare the beta-lactamase enzyme solution (from cell lysate or purified enzyme) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add a specific volume of the enzyme solution to each well.
-
Include a positive control (a known beta-lactamase) and a negative control (buffer only).
-
To initiate the reaction, add the nitrocefin working solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm using a microplate reader.
-
Monitor the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay). The rate of color change is proportional to the beta-lactamase activity.[25]
-
-
Calculation: The activity of the beta-lactamase can be calculated using a standard curve of hydrolyzed nitrocefin or by using the molar extinction coefficient of the hydrolyzed product.
Disclaimer: These protocols are for research purposes only and should be adapted and validated for specific experimental conditions. Always refer to the latest guidelines from organizations like CLSI and EUCAST for clinical susceptibility testing.
References
- 1. liofilchem.net [liofilchem.net]
- 2. Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
- 4. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9. Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a simple method for testing aztreonam and ceftazidime-avibactam synergy in New Delhi metallo-beta-lactamase producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking Resistance: Evaluating Different Methods of Susceptibility Testing for Ceftazidime/Avibactam and Aztreonam Combination in MDR Gram-Negative Organisms [aeji.journals.ekb.eg]
- 13. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EUCAST: News [eucast.org]
- 16. Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. toku-e.com [toku-e.com]
- 18. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
identifying and characterizing ceftazidime degradation products
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and characterizing the degradation products of ceftazidime.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ceftazidime?
A1: The main degradation products of ceftazidime identified under various stress conditions include Pyridine, the Δ-2 isomer of ceftazidime, and [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.[1][2][3][4] The formation of these products often involves the opening of the β-lactam ring.[1][5][6][7]
Q2: What environmental factors contribute to the degradation of ceftazidime?
A2: Ceftazidime is susceptible to degradation under several conditions:
-
pH: Degradation is observed in acidic, neutral, and basic aqueous solutions.[5][6] The pH of reconstituted solutions is critical and should ideally not exceed 10, even at refrigerated temperatures.[1]
-
Temperature: Increased temperature accelerates degradation. For reconstituted solutions, it is recommended to store them at temperatures no higher than 25°C to maintain stability for 24 hours.[1][7]
-
Light: Exposure to UV and visible light can cause photodegradation, especially in reconstituted solutions.[8][9][10]
-
Oxidation: Forced degradation studies often include oxidative stress conditions to identify potential degradation pathways.[11]
Q3: Why is it important to identify and characterize ceftazidime degradation products?
A3: Identifying and characterizing degradation products is a critical aspect of pharmaceutical development and quality control for several reasons. It helps to understand the stability of the drug molecule, which is essential for determining appropriate formulation, packaging, and storage conditions.[12][13][14] Furthermore, this knowledge supports the development of stability-indicating analytical methods and ensures the safety and efficacy of the final drug product.[14]
Q4: What are the most common analytical techniques used to study ceftazidime degradation?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for separating and quantifying ceftazidime and its degradation products.[15][16] Other methods include Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, and microbiological assays to determine the remaining potency of the antibiotic.[8][12][15]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of ceftazidime degradation.
Issue 1: Unexpected peaks are observed in my HPLC chromatogram.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.
-
Solution: Prepare fresh mobile phase, thoroughly clean all glassware, and re-prepare the sample using high-purity reagents. Run a blank injection (mobile phase only) to ensure the system is clean.
-
-
Possible Cause 2: Formation of new degradation products. The experimental conditions (e.g., temperature, pH, light exposure) might be promoting the formation of previously uncharacterized degradation products.
-
Solution: Review your sample preparation and storage procedures.[10] If the peaks are reproducible, consider them as potential impurities or degradants that require further investigation. Use a photodiode array (PDA) detector to check for peak purity and obtain UV spectra, which can help in preliminary identification.[17]
-
-
Possible Cause 3: Incompatibility with other drugs. If analyzing a mixture, physical or chemical incompatibilities can occur. For instance, ceftazidime is incompatible with vancomycin, midazolam, and N-acetylcysteine.[1]
-
Solution: Investigate potential drug-drug interactions. Analyze each component separately to confirm their retention times and then analyze the mixture.
-
Issue 2: Poor resolution between ceftazidime and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition. The polarity and pH of the mobile phase may not be suitable for separating compounds with similar chemical structures.
-
Solution: Adjust the mobile phase composition. Vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.[4] Modifying the pH of the buffer can alter the ionization state of the analytes and improve separation.
-
-
Possible Cause 2: Inappropriate column selection. The stationary phase of the column may not be providing sufficient selectivity.
-
Solution: Experiment with a different type of column. If you are using a standard C18 column, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size to enhance resolution.
-
-
Possible Cause 3: Isocratic elution is insufficient. For complex mixtures of degradation products, an isocratic elution may not provide adequate separation for all peaks.
-
Solution: Develop a gradient elution method. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This can help to resolve early-eluting peaks while also ensuring that more retained compounds are eluted in a reasonable time.
-
Issue 3: Inconsistent or non-reproducible peak areas.
-
Possible Cause 1: Sample instability. Ceftazidime or its degradation products may be degrading in the autosampler vial before injection.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation.[3] Limit the time samples are stored in the autosampler before analysis.
-
-
Possible Cause 2: Injection volume variability. The injector may not be delivering a consistent volume onto the column.
-
Solution: Perform an injector performance test. Ensure there are no air bubbles in the syringe and that the syringe is properly seated. Clean the injector port and syringe as per the manufacturer's instructions.
-
-
Possible Cause 3: Incomplete sample dissolution. The sample may not be fully dissolved in the chosen diluent, leading to inconsistent concentrations.
-
Solution: Ensure the chosen solvent fully dissolves the sample. Gentle vortexing or sonication may be required. Visually inspect the sample solution to ensure there is no particulate matter before injection.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Ceftazidime
Objective: To generate ceftazidime degradation products under various stress conditions to understand degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Ceftazidime bulk drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter, heating block/water bath, UV lamp
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve ceftazidime in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 80°C for 1 hour.[4] Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 80°C for 1 hour.[4] Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Place the stock solution in a heating block at 80°C for 24 hours. Cool and dilute to the final concentration with the mobile phase.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.[8] Dilute to the final concentration with the mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by a suitable RP-HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Protocol 2: Stability-Indicating RP-HPLC Method for Ceftazidime
Objective: To separate and quantify ceftazidime from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.025 M ammonium acetate (pH 5.0) (10:90, v/v)[4] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient |
| Detection Wavelength | 257 nm[4] |
| Injection Volume | 20 µL |
| Internal Standard | Acetaminophen (optional)[5] |
Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standard solutions of ceftazidime at known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a suitable concentration within the calibration range using the mobile phase.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the stressed and control samples.
-
Data Processing: Identify the peak for ceftazidime based on its retention time from the standard injections. Peaks present in the stressed samples but not in the control are considered degradation products. Calculate the percentage of degradation by comparing the peak area of ceftazidime in the stressed samples to the control sample.
Visualizations
Caption: Ceftazidime degradation pathways under stress conditions.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Workflow for identifying an unknown degradation product.Caption:** Workflow for identifying an unknown degradation product.
References
- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 3. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. recentscientific.com [recentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. ijnrd.org [ijnrd.org]
- 16. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 17. jfda-online.com [jfda-online.com]
Technical Support Center: Ceftazidime Pentahydrate in Prolonged In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ceftazidime pentahydrate in prolonged in vitro experiments.
Troubleshooting Guides
Problem 1: Loss of Experimental Efficacy or Inconsistent Results Over Time
Question: My experimental results are inconsistent, or the observed effect of my compound diminishes in experiments lasting several days. Could ceftazidime be the cause?
Answer: Yes, this is a common issue. This compound is known to be unstable in aqueous solutions, including cell culture media. Its degradation can lead to a loss of antibacterial efficacy and the generation of byproducts that may interfere with your experiment.
Troubleshooting Steps:
-
Verify Ceftazidime Stability in Your System: The half-life of ceftazidime is highly dependent on temperature and pH. At 37°C in a neutral pH solution, its potency can significantly decrease. It is recommended to refresh the media with freshly prepared ceftazidime at least every 24-48 hours.
-
Consider the Experimental Duration: For experiments extending beyond 48 hours, the degradation of ceftazidime is a critical factor. Plan for regular media changes with fresh antibiotic.
-
Alternative Antibiotics: For long-term experiments, consider using more stable antibiotics. (See Table 2 for a comparison).
-
Assay for Active Ceftazidime: If feasible, quantify the concentration of ceftazidime in your culture medium over time using a validated method like HPLC. (See Experimental Protocols).
Problem 2: Observed Cytotoxicity or Changes in Cell Morphology
Question: I am observing unexpected cell death, changes in cell morphology, or altered proliferation rates in my cultures treated with ceftazidime. What could be the cause?
Answer: Unexplained cytotoxicity can be a significant issue. This can be caused by ceftazidime itself at high concentrations, or more commonly, by its degradation products, such as pyridine, which is known to be toxic to mammalian cells.
Troubleshooting Steps:
-
Evaluate Ceftazidime Concentration: Ensure you are using the lowest effective concentration of ceftazidime required to prevent bacterial contamination.
-
Monitor for Degradation Products: The formation of pyridine increases with time and temperature. More frequent media changes will reduce the accumulation of this toxic byproduct.
-
Perform a Cytotoxicity Assay: It is advisable to determine the IC50 of ceftazidime for your specific cell line to identify a safe working concentration. (See Experimental Protocols).
-
Consider Unintended Biological Effects: Ceftazidime has been shown to inhibit cell proliferation in some cell types by affecting cell cycle proteins. If your experiment is sensitive to changes in cell cycle or proliferation, consider an alternative antibiotic.
Problem 3: Precipitation or Cloudiness in Culture Media
Question: I have observed a precipitate forming in my cell culture medium after adding ceftazidime. What is causing this and how can I prevent it?
Answer: Ceftazidime can precipitate out of solution, particularly at higher concentrations and at physiological temperatures (37°C). The composition of the medium can also influence its solubility.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare ceftazidime solutions immediately before use and do not store them for extended periods, especially at room temperature or 37°C.
-
Check for Incompatibilities: If you are adding other supplements or drugs to your media, be aware of potential chemical incompatibilities with ceftazidime.
-
Ensure Complete Dissolution: When preparing stock solutions, ensure the this compound is fully dissolved before adding it to your culture medium.
-
Filter Sterilization: If you suspect the precipitate is from the powder not fully dissolving, filter-sterilize the stock solution before adding it to the medium.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of ceftazidime and is it harmful to my cells?
A1: The primary degradation product of ceftazidime in aqueous solution is pyridine . Yes, pyridine can be cytotoxic to mammalian cells and may interfere with experimental results. The rate of pyridine formation increases with temperature and time.
Q2: How stable is ceftazidime in cell culture medium at 37°C?
Q3: What are more stable alternatives to ceftazidime for long-term in vitro experiments?
A3: For long-term studies, antibiotics with greater stability at 37°C are recommended. Good alternatives include members of the carbapenem class, such as meropenem , or aminoglycosides like gentamicin . Fluoroquinolones such as ciprofloxacin also exhibit good stability.[2][3][4][5] Always verify the compatibility and potential cytotoxicity of any new antibiotic with your specific cell line and experimental setup.
Q4: Can I pre-mix ceftazidime in my media and store it in the refrigerator?
A4: Storing ceftazidime-containing media at 4°C can extend its stability. Studies have shown it can be stable for up to 7 days when refrigerated.[6] However, for optimal results and to minimize the risk of degradation, it is always best practice to add freshly prepared ceftazidime to the medium immediately before use.
Q5: Does ceftazidime have any known off-target effects on mammalian cells?
A5: Yes. Beyond the potential cytotoxicity of the parent compound and its degradation products, ceftazidime has been reported to inhibit cell proliferation by upregulating the cell cycle inhibitor p27. This is an important consideration for studies where cell proliferation rates are a key parameter, such as in cancer research or developmental biology.
Data Presentation
Table 1: Stability of Ceftazidime Under Various Conditions
| Condition | Stability | Key Findings |
| Temperature | Highly temperature-dependent | At 37°C, >10% degradation is observed within 24 hours in neutral pH solutions.[1] Stability is significantly improved at 4°C.[6] |
| pH | Most stable at pH 4.5-6.5 | Degradation is catalyzed by both acidic and basic conditions. Cell culture media are typically buffered around pH 7.4, which is outside the optimal stability range. |
| Light | Sensitive to photodegradation | Stock solutions and media containing ceftazidime should be protected from light to minimize degradation. |
Table 2: Comparison of Antibiotic Stability in In Vitro Systems
| Antibiotic | Class | Stability at 37°C | Common Working Concentration |
| Ceftazidime | Cephalosporin | Poor (>10% degradation in 24h)[1] | 50-100 µg/mL |
| Meropenem | Carbapenem | Moderate (Stable for ~5-7 hours)[4] | 25-100 µg/mL |
| Penicillin-Streptomycin | Penicillin/Aminoglycoside | Moderate (Stable for ~3 days)[7] | 50-100 U/mL / 50-100 µg/mL |
| Gentamicin | Aminoglycoside | Good (Stable for ~5 days)[2] | 50 µg/mL |
| Ciprofloxacin | Fluoroquinolone | Excellent (Stable for at least 6 days)[8] | 10 µg/mL |
Experimental Protocols
Protocol 1: Assessment of Ceftazidime Stability in Cell Culture Medium via HPLC
This protocol provides a framework for determining the degradation kinetics of ceftazidime in your specific experimental conditions.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and ammonium acetate buffer, pH adjusted)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Ceftazidime-Containing Medium: Prepare your cell culture medium with the desired concentration of ceftazidime.
-
Incubation: Aliquot the medium into sterile tubes and incubate them under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a tube from the incubator.
-
Sample Preparation: Immediately filter the medium sample through a 0.22 µm syringe filter to remove any potential precipitates or cellular debris.
-
HPLC Analysis: Analyze the filtrate by HPLC to quantify the concentration of ceftazidime. A typical detection wavelength is 254 nm.
-
Data Analysis: Plot the concentration of ceftazidime versus time to determine the degradation profile and calculate the half-life (t½) in your specific medium and conditions.
Protocol 2: Determining the Cytotoxicity of Ceftazidime (IC50) on a Cell Line
This protocol uses a standard MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Ceftazidime Treatment: Prepare a serial dilution of ceftazidime in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of ceftazidime. Include a "no-drug" control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ceftazidime concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: Ceftazidime degradation pathway in aqueous solutions.
References
- 1. Stability of the combination of ceftazidime and cephazolin in icodextrin or pH neutral peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosera.com [biosera.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Ceftazidime Pentahydrate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and antibacterial activity of ceftazidime pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: The maximum stability of ceftazidime in aqueous solutions is observed in the pH range of 4.5 to 6.5.[1][2] Within this range, the degradation of the drug is relatively independent of pH.
Q2: How does pH outside the optimal range affect the stability of ceftazidime?
A2: Outside the optimal pH range of 4.5-6.5, ceftazidime degradation is accelerated.[1][2] Both acidic and alkaline conditions increase the rate of hydrolysis. At a pH of ≤4, immediate precipitation of ceftazidime may occur.[3] In alkaline conditions (pH > 6.5), the degradation is catalyzed by hydroxyl ions.[4]
Q3: What are the primary degradation products of ceftazidime?
A3: The main degradation products of ceftazidime in aqueous solutions are pyridine and the Δ-2 isomer of ceftazidime.[5][6] The formation of these products is a result of the hydrolysis of the β-lactam ring.
Q4: How does pH influence the antibacterial activity of ceftazidime?
A4: The effect of pH on the antibacterial activity of ceftazidime can be organism-dependent. For some Enterobacteriaceae, an acidic environment (pH 5 or 6) can lead to a 4- to 16-fold increase in the Minimum Inhibitory Concentration (MIC), indicating reduced activity. Conversely, for Pseudomonas aeruginosa, an acidic pH may result in a decrease in the MIC (increased activity) or have no adverse effect on its bactericidal and bacteriostatic properties.[7]
Q5: Can the buffer used in my solution affect the stability of ceftazidime?
A5: Yes, certain buffers can accelerate the hydrolysis of ceftazidime. Formate, acetate, phosphate, and borate buffers have been shown to have a catalytic effect on its degradation.[2] When preparing ceftazidime solutions, it is crucial to consider the potential impact of the chosen buffer system on the drug's stability.
Troubleshooting Guides
Problem: I am observing a rapid loss of ceftazidime potency in my experiments.
-
Possible Cause 1: Suboptimal pH of the solution.
-
Possible Cause 2: Inappropriate storage temperature.
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Troubleshooting Step: Ceftazidime degradation is temperature-dependent.[3] Store reconstituted solutions at the recommended temperature, typically refrigerated (2-8°C), to minimize degradation.
-
-
Possible Cause 3: Use of a catalytic buffer.
-
Troubleshooting Step: If using a buffer, verify if it is known to accelerate ceftazidime hydrolysis (e.g., formate, acetate, phosphate, borate).[2] Consider switching to a non-catalytic buffer system if possible.
-
Problem: My antibacterial susceptibility tests are yielding inconsistent MIC values for ceftazidime.
-
Possible Cause 1: Variation in the pH of the test medium.
-
Possible Cause 2: Degradation of ceftazidime during the assay.
-
Troubleshooting Step: If the duration of your susceptibility testing is long, significant degradation of ceftazidime may occur, especially if the medium's pH is outside the optimal stability range. Prepare fresh ceftazidime solutions for your assays and consider the stability of the drug under your specific experimental conditions.
-
Data Presentation
Table 1: Impact of pH on Ceftazidime-Avibactam MIC against various bacterial isolates.
| Organism | Isolate | Standard MIC (µg/mL) at pH 7.2-7.4 | MIC (µg/mL) at pH 5 | MIC (µg/mL) at pH 6 | MIC (µg/mL) at pH 8 |
| E. coli | 1 | 0.25 | 4 | 1 | 0.25 |
| K. pneumoniae | 2 | 0.5 | 8 | 2 | 0.5 |
| P. aeruginosa | 3 | 2 | 0.5 | 1 | 2 |
| P. aeruginosa | 4 | 4 | 1 | 2 | 4 |
Data adapted from a study on ceftazidime-avibactam.[1] Bolded values indicate a change in MIC of ≥4-fold.
Table 2: Stability of Ceftazidime in different buffer solutions at 30°C.
| pH | Buffer | Time to 90% Potency (t90) |
| 4.4 | Acetate | ~1.5 days[2] |
| 5.5 | Phosphate | ~1.5 days[2] |
| 6.5 | Phosphate | ~1.5 days[1][2] |
Experimental Protocols
Protocol 1: Determination of Ceftazidime Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify ceftazidime concentration over time at different pH values.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in purified water.
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 5, 6, 7, and 8).
-
Dilute the ceftazidime stock solution with each buffer to achieve the final desired concentration for the stability study.
-
-
Incubation:
-
Store the prepared ceftazidime solutions at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of a buffer (e.g., 10 mM sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of ceftazidime at each time point.
-
Plot the natural logarithm of the ceftazidime concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression. The degradation of ceftazidime follows first-order kinetics.[2]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol describes the broth microdilution method to assess the impact of pH on the antibacterial activity of ceftazidime.
-
Preparation of Media:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) at different pH values (e.g., pH 5, 6, 7.2-7.4, and 8) by adjusting with sterile HCl or NaOH.
-
-
Preparation of Inoculum:
-
Grow the bacterial isolate to be tested overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Ceftazidime Dilutions:
-
Prepare a stock solution of ceftazidime.
-
Perform serial twofold dilutions of the ceftazidime stock solution in the pH-adjusted CAMHB in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the prepared bacterial inoculum.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH value.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 7. Effect of pH on the antimicrobial susceptibility of planktonic and biofilm-grown clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ceftazidime Pentahydrate MIC Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results when working with ceftazidime pentahydrate. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our ceftazidime MIC assays. What are the most common causes?
A1: Variability in ceftazidime MIC results can stem from several factors. The most common include:
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Instability of this compound: Ceftazidime is susceptible to degradation in aqueous solutions, a process accelerated by elevated temperatures and pH fluctuations.[1][2] It is recommended to prepare solutions fresh for each experiment and maintain them at 2-8°C.
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Following standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducibility.[3][4]
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Media Composition: The brand of Mueller-Hinton Broth (MHB) and variations in cation concentration (Ca²⁺ and Mg²⁺) can influence ceftazidime's activity and, consequently, the MIC values.[5][6]
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Incubation Conditions: Deviations in incubation temperature and duration can affect both bacterial growth and the stability of ceftazidime.
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant errors in the final MIC determination.
Q2: How critical is the source and preparation of our this compound stock solution?
A2: The quality and handling of your this compound are paramount.
-
Storage: this compound powder should be stored at -20°C in a desiccated environment.
-
Solvent: For preparing stock solutions, use appropriate solvents as recommended by the manufacturer. Sterile distilled water is commonly used.[7][8]
-
Concentration: Prepare a high-concentration stock solution that can be further diluted to the working concentrations. This minimizes the volume of stock solution added to the assay wells, reducing the potential for altering the media composition.
-
Storage of Stock Solution: Aliquot and freeze stock solutions at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[9] For daily use, a stock solution can be stored at -20°C for up to a month.
Q3: Can the type of 96-well plate used affect the MIC results?
A3: Yes, the type of plate can have an impact. It is recommended to use sterile, untreated polystyrene plates specifically designed for cell culture or MIC testing. Ensure that the plates are free of any residues that could interfere with the assay.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for Quality Control (QC) Strains
If your QC strain results are out of the acceptable range, it indicates a systemic issue with the assay.
Troubleshooting Workflow for Out-of-Range QC MIC Results
Caption: Troubleshooting workflow for out-of-range QC MIC results.
Corrective Actions:
-
QC Strain:
-
Ensure the QC strain (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) is from a reputable source and has been subcultured the correct number of times.
-
Verify the viability and purity of the QC strain by plating on appropriate agar.
-
-
Ceftazidime Stock:
-
Prepare a fresh stock solution of this compound.
-
Verify the concentration of the stock solution if possible.
-
-
Growth Media:
-
Check the pH of the Mueller-Hinton Broth.
-
Use a different lot number of MHB.
-
-
Inoculum:
-
Re-standardize the inoculum to the correct density (e.g., 0.5 McFarland standard).
-
-
Incubation:
-
Verify the incubator temperature with a calibrated thermometer.
-
-
Review CLSI/EUCAST Guidelines:
Issue 2: "Skipped" Wells or Trailing Endpoints
This phenomenon, where growth is observed at higher concentrations of ceftazidime while being inhibited at lower concentrations, can be problematic for accurate MIC determination.
Possible Causes and Solutions:
-
Contamination:
-
Action: Use aseptic techniques throughout the procedure. Check for contamination in the bacterial culture, media, and stock solutions.
-
-
Resistant Subpopulations:
-
Action: Streak the culture from the "skipped" well onto an agar plate to check for a resistant subpopulation.
-
-
Inoculum Effect:
Data Presentation
Table 1: Impact of Inoculum Size on Ceftazidime-Avibactam MIC Values for ESBL-Resistant Enterobacterales
| Inoculum Size (CFU/mL) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Standard (1 x 10⁵) | 0.5 | 2 |
| High (1 x 10⁷) | 1 | 8 |
Data adapted from a study on ESBL-resistant Enterobacterales.[15]
Table 2: CLSI and EUCAST Quality Control Ranges for Ceftazidime
| Quality Control Strain | Method | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |
| E. coli ATCC® 25922™ | Broth Microdilution | 0.12 - 0.5 | 0.125 - 0.5 |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution | 1 - 4 | 0.5 - 4 |
Consult the latest CLSI M100 and EUCAST QC documents for the most current ranges.
Experimental Protocols
Broth Microdilution MIC Assay for Ceftazidime (Following CLSI M07 Guidelines)
This protocol outlines the key steps for performing a broth microdilution MIC test.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Standard workflow for a broth microdilution MIC assay.
Methodology:
-
Preparation of Ceftazidime Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the ceftazidime stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will result in a final volume of 50 µL in each well with serially diluted ceftazidime.
-
The final ceftazidime concentrations will be half of the initial diluted concentrations after the addition of the inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Interpret the MIC results as susceptible, intermediate, or resistant based on the current CLSI or EUCAST breakpoints.[17][18]
-
Logical Relationship for Interpreting MIC Results
Caption: Logical flow for the interpretation of MIC results.
References
- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cation-adjusted Mueller-Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN101607966A - The preparation method of this compound - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Activities and Inoculum Effects of Ceftazidime-Avibactam and Aztreonam-Avibactam against Carbapenem-Resistant Enterobacterales Isolates from South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. idexx.com [idexx.com]
minimizing ceftazidime degradation during sample preparation
Welcome to the technical support center for ceftazidime. This resource provides researchers, scientists, and drug development professionals with detailed guidance to minimize ceftazidime degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ceftazidime to degrade in aqueous solutions?
A1: Ceftazidime is stable in its dry, powdered state but is prone to degradation once reconstituted in an aqueous solution.[1][2] The primary factors influencing its stability are temperature, pH, and exposure to light.[3][4] The main degradation pathway is the hydrolysis of the β-lactam ring, which can be accelerated by non-optimal conditions.[5][6]
Q2: What is the optimal pH range for ceftazidime stability?
A2: The maximum stability for ceftazidime in an aqueous solution is observed in the pH range of 4.5 to 6.5.[7] The pH of a freshly prepared solution is typically between 7.1 and 7.7.[8] Exposure to acidic conditions (pH ≤ 4) can cause immediate precipitation, while basic conditions (pH > 7.7) also accelerate degradation.[8]
Q3: How does temperature affect the stability of reconstituted ceftazidime solutions?
A3: Ceftazidime is sensitive to temperature, with higher temperatures significantly accelerating its degradation rate.[7][9] For short-term storage (up to 24 hours), solutions should be kept at or below 25°C to ensure less than 10% degradation.[8][10] For longer-term storage, refrigeration at 4°C is recommended, which can maintain stability for up to 7 days.[11][12]
Q4: Should I protect my ceftazidime samples from light?
A4: Yes. Exposure to both visible and ultraviolet (UV) radiation has been shown to cause significant degradation in reconstituted ceftazidime solutions.[1][3] It is recommended to protect samples from light during storage and handling to prevent photodegradation.[12][13]
Q5: What are the common degradation products of ceftazidime?
A5: The most common degradation products include pyridine, which results from hydrolysis, and the Δ²-ceftazidime isomer.[5][11] The opening of the β-lactam ring is a key step in the degradation process.[14][15]
Troubleshooting Guide
Q1: My reconstituted ceftazidime solution has turned yellow or amber. Is it still usable?
A1: A change in color from light yellow to amber can occur upon storage and does not necessarily indicate a significant loss of potency.[12][16] However, a dark yellow color can develop upon exposure to heat or UV radiation, which is associated with extensive degradation (up to 85% after 24 hours at 45°C).[1][3] If your solution has darkened significantly, it is a strong indicator of degradation, and the sample should be discarded.
Q2: I'm seeing a precipitate in my ceftazidime solution. What could be the cause?
A2: Precipitation can occur if the pH of the solution drops to 4 or below.[8] This can happen due to improper buffering or the addition of acidic reagents. Ensure your diluents and buffers are within the optimal pH range of 4.5 to 6.5.[7]
Q3: My analytical results show lower-than-expected concentrations of ceftazidime. What are the likely causes of degradation during my sample preparation?
A3: Unexplained loss of ceftazidime concentration is typically due to degradation. Review your workflow for the following:
-
Temperature Exposure: Were samples left at room temperature (especially >25°C) for extended periods?[8]
-
pH of Solution: Was the sample diluted in a buffer outside the optimal 4.5-6.5 pH range?[7]
-
Light Exposure: Were samples protected from direct light during preparation and handling?[1]
-
Time: Was there a significant delay between reconstituting the sample and analysis? Reconstituted solutions should be analyzed promptly or stored appropriately.[11]
Below is a troubleshooting flowchart to help diagnose the source of degradation.
Data Presentation: Stability of Reconstituted Ceftazidime
The following tables summarize the stability of ceftazidime under various conditions.
Table 1: Effect of Temperature on Ceftazidime Stability
| Temperature | Concentration | Time to 10% Degradation (Approx.) | Reference(s) |
| 4°C | 100 mg/mL | 7-10 days | [11][16] |
| 20°C | 1-5% | 3 days | [13] |
| 22-25°C | 4-12% | 24 hours | [8][10][16] |
| 37°C | 12% | < 24 hours | [8] |
| 45°C | 100 mg/mL | ~3 hours (for 15% loss) | [1] |
Table 2: Effect of pH on Ceftazidime Stability
| pH Condition | Observation | Reference(s) |
| ≤ 4.0 | Immediate precipitation | [8] |
| 4.5 - 6.5 | Maximum stability | [7] |
| 7.1 - 7.7 | pH of freshly made solution; stable for short periods | [8] |
| > 9.0 | Degradation rate increases significantly | [7][8] |
Experimental Protocols
Protocol 1: Recommended Workflow for Sample Preparation
This protocol outlines the best practices for reconstituting and handling ceftazidime to minimize degradation prior to analysis.
Protocol 2: Sample Preparation for HPLC Analysis from Biological Fluids (Serum)
This method is adapted from established procedures for quantifying ceftazidime in biological matrices.[17][18]
-
Reagent Preparation:
-
Prepare a protein precipitation solution of cold methanol.
-
Prepare the mobile phase as required for your specific HPLC method. A common mobile phase consists of methanol and an aqueous buffer (e.g., ammonium dihydrogen phosphate).[17]
-
-
Sample Collection & Pre-treatment:
-
Collect serum samples and store them frozen (-20°C or lower) if not analyzed immediately.
-
Thaw samples on ice before processing.
-
-
Protein Precipitation:
-
In a microcentrifuge tube, add an equal volume of cold methanol to the serum sample (e.g., 100 µL serum + 100 µL cold methanol).[17][18]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the ceftazidime, without disturbing the protein pellet.
-
-
Injection:
-
Inject a specific volume (e.g., 20 µL) of the supernatant directly into the HPLC system for analysis.[17]
-
Simplified Ceftazidime Degradation Pathway
The degradation of ceftazidime in aqueous solution primarily involves two main processes: hydrolysis of the beta-lactam ring and cleavage of the C-3 side chain, which releases pyridine.
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-opat.com [e-opat.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Stability of ceftazidime in 1% and 5% buffered eye drops determined with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 16. Stability of ceftazidime (with arginine) stored in plastic syringes at three temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
A Head-to-Head Battle: Ceftazidime Pentahydrate vs. Cefepime Against Pseudomonas aeruginosa
For Immediate Release
In the ongoing struggle against opportunistic pathogens, the choice of antimicrobial agent is critical. This guide provides a detailed comparison of two prominent cephalosporins, ceftazidime pentahydrate and cefepime, in their activity against Pseudomonas aeruginosa, a notoriously challenging bacterium. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro susceptibility, mechanisms of resistance, and in vivo efficacy, supported by experimental data and detailed protocols.
In Vitro Susceptibility: A Tale of Two Cephalosporins
The in vitro activity of ceftazidime and cefepime against P. aeruginosa has been the subject of numerous studies. While both are potent anti-pseudomonal agents, their performance can vary depending on the specific resistance mechanisms present in the bacterial isolates.
A multi-center surveillance study provides a snapshot of the minimum inhibitory concentrations (MICs) for these antibiotics against a large collection of P. aeruginosa isolates. The MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Ceftazidime | 8 | 64 | Not specified in this study |
| Cefepime | 4 | >32 | Not specified in this study |
| Ceftolozane-tazobactam | 2/4 | 4/4 | Not specified in this study |
| Ceftazidime-avibactam | 8/4 | 8/4 | Not specified in this study |
Table 1: Comparative MICs of various beta-lactams against difficult-to-treat resistant Pseudomonas aeruginosa isolates. Note that for the beta-lactamase inhibitor combinations, the MIC is for the primary antibiotic in the presence of a fixed concentration of the inhibitor.[1]
In a study focusing on carbapenem-resistant P. aeruginosa, cefepime demonstrated greater in vitro activity compared to ceftazidime[2]. However, in isolates from cystic fibrosis patients, a higher rate of non-susceptibility to cefepime has been observed compared to ceftazidime[3].
Time-Kill Kinetics: A Dynamic View of Bactericidal Activity
Time-kill assays offer a dynamic perspective on the bactericidal effects of antibiotics over time. These studies are crucial for understanding how quickly and effectively an antibiotic can eliminate a bacterial population.
In a study comparing the two drugs against carbapenem-resistant P. aeruginosa, cefepime was found to be more active than ceftazidime[2]. Another study showed that against a ceftazidime-susceptible strain, both ceftazidime and cefepime had similar killing activities, achieving a 99.9% reduction in bacterial counts in approximately 5.3 hours. However, against a strain with intermediate susceptibility to ceftazidime, cefepime required 8 hours to achieve a 99.9% reduction, a level of killing that ceftazidime did not reach[4].
| Time (hours) | Ceftazidime (log10 CFU/mL reduction) | Cefepime (log10 CFU/mL reduction) |
| P. aeruginosa ATCC 27853 | ||
| 5.3 | ~3 | ~3 |
| P. aeruginosa 16690 (Ceftazidime-intermediate) | ||
| 8 | < 3 | 3 |
| 24 | < 3 | > 3 (regrowth observed) |
Table 2: Comparative time-kill kinetics of ceftazidime and cefepime against different P. aeruginosa strains.[4]
In Vivo Efficacy: The Ultimate Test in a Living System
Animal models of infection are indispensable for evaluating the in vivo efficacy of antibiotics, providing insights that cannot be obtained from in vitro studies alone. The murine pneumonia model is a well-established system for studying respiratory infections caused by P. aeruginosa.
Clinical studies in adult patients with pneumonia have shown comparable efficacy between cefepime and ceftazidime. In one study, the cure rates for hospital-acquired pneumonia were 76% for the cefepime group and 60% for the ceftazidime group[5]. Another randomized trial for the treatment of pneumonia found that 89% of cefepime-treated patients and 84% of ceftazidime-treated patients were clinically cured or improved[6].
| Study | Infection Model | Key Findings |
| Yamano et al. | Murine Pneumonia | Ceftazidime showed efficacy against isolates with MICs up to 32 µg/mL.[7][8] |
| Clinical Trial | Adult Pneumonia (HAP) | Cure rates: Cefepime 76%, Ceftazidime 60%[5] |
| Clinical Trial | Adult Pneumonia | Clinical cure/improvement: Cefepime 89%, Ceftazidime 84%[6] |
Table 3: Summary of in vivo and clinical efficacy data.
Mechanisms of Resistance: A Complex Web of Defense
P. aeruginosa employs a multifaceted arsenal of resistance mechanisms against beta-lactam antibiotics, including enzymatic degradation and reduced drug accumulation.
AmpC Beta-Lactamase: The Enzymatic Shield
A primary mechanism of resistance is the production of AmpC, a chromosomally encoded beta-lactamase. The expression of the ampC gene is tightly regulated by a complex signaling pathway involving peptidoglycan recycling products.
MexXY-OprM Efflux Pump: The Drug Expulsion System
Efflux pumps actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. The MexXY-OprM system is a significant contributor to resistance against multiple classes of antibiotics, including cefepime.
Experimental Protocols: A Guide for the Bench
Reproducibility is the cornerstone of scientific advancement. The following sections outline the methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
MIC testing is performed to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. The broth microdilution method is a standard technique.
Protocol: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for broth microdilution MIC testing[9][10][11][12]. Briefly, a standardized inoculum of the test organism is added to wells of a microtiter plate containing serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
Protocol: A standardized bacterial suspension in the logarithmic phase of growth is exposed to the antibiotic at a specific concentration (often a multiple of the MIC). At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL)[13][14][15].
Murine Pneumonia Model
This in vivo model is used to evaluate the efficacy of antibiotics in a setting that mimics a lung infection.
Protocol: Mice are rendered neutropenic and then infected via intranasal instillation of a standardized inoculum of P. aeruginosa. Antibiotic therapy is initiated at a predetermined time post-infection, with dosing regimens designed to simulate human pharmacokinetics. Efficacy is typically assessed by determining the bacterial load in the lungs and/or by monitoring animal survival over a set period[8][16].
Conclusion
Both ceftazidime and cefepime remain important therapeutic options for the treatment of P. aeruginosa infections. The choice between these two agents should be guided by local susceptibility patterns, the specific clinical scenario, and the underlying resistance mechanisms of the infecting isolate. Cefepime may offer an advantage against some resistant strains, but its efficacy can be compromised by the overexpression of the MexXY-OprM efflux pump. As resistance continues to evolve, a thorough understanding of the comparative performance and mechanisms of action of these critical antibiotics is paramount for optimizing patient outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative in vitro bactericidal activity between cefepime and ceftazidime, alone and associated with amikacin, against carbapenem-resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of cefepime versus ceftazidime in the treatment of adult pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Bacterial susceptibility testing [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. iacld.com [iacld.com]
- 13. Bacterial time-kill assays [bio-protocol.org]
- 14. actascientific.com [actascientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Ceftazidime-Avibactam Outperforms Ceftazidime Against Resistant Gram-Negative Pathogens
A comprehensive analysis of preclinical data reveals the enhanced efficacy of ceftazidime-avibactam over ceftazidime alone in combating challenging Gram-negative infections. The addition of the β-lactamase inhibitor avibactam demonstrably restores and enhances ceftazidime's activity against a broad spectrum of resistant bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa, in various animal infection models.
Ceftazidime, a third-generation cephalosporin, has long been a valuable tool in the clinician's arsenal against Gram-negative bacteria. However, the escalating prevalence of β-lactamase-mediated resistance has significantly eroded its clinical utility. The combination of ceftazidime with avibactam, a novel non-β-lactam β-lactamase inhibitor, was developed to address this challenge. Avibactam effectively inactivates a wide range of β-lactamases, including Ambler class A, C, and some D enzymes, thereby protecting ceftazidime from degradation and restoring its bactericidal activity.[1][2][3][4] This guide provides a detailed comparison of the in vivo efficacy of ceftazidime and ceftazidime-avibactam, supported by experimental data from key preclinical studies.
Superior Efficacy of Ceftazidime-Avibactam in Murine Infection Models
Multiple in vivo studies utilizing murine infection models have consistently demonstrated the superior efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy, particularly against ceftazidime-resistant isolates.
Neutropenic Thigh Infection Model
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. In this model, ceftazidime-avibactam has shown significantly greater bacterial load reduction compared to ceftazidime alone against various resistant phenotypes.
For instance, in a study involving 27 clinical P. aeruginosa isolates with high ceftazidime minimum inhibitory concentrations (MICs), human-simulated doses of ceftazidime-avibactam resulted in a bacterial density decrease of ≥0.5 log10 CFU for 22 of the isolates, whereas ceftazidime alone only achieved this for 10 isolates.[5] Similarly, against a panel of Enterobacteriaceae, ceftazidime-avibactam produced reductions in bacterial density against 16 of 18 isolates, while ceftazidime monotherapy was ineffective against 10 of 13 isolates.[1]
Against a ceftazidime-resistant, blaKPC-2-carrying Klebsiella pneumoniae strain, a single high dose of ceftazidime had minimal effect on bacterial growth. In stark contrast, the co-administration of avibactam with ceftazidime resulted in a bactericidal effect, with final bacterial counts being almost 100-fold lower than pre-therapy counts.[6]
Immunocompetent Thigh Infection Model
The presence of a functional immune system further enhances the efficacy of both treatments, but the advantage of ceftazidime-avibactam remains evident. In a study with 15 P. aeruginosa isolates, ceftazidime-avibactam led to a bacterial reduction of ≥0.3 log10 CFU against all isolates in immunocompetent mice, while ceftazidime achieved this against only 10 of the isolates.[1][5]
Murine Lung Infection Model
In a murine pneumonia model, humanized doses of ceftazidime-avibactam were effective against P. aeruginosa isolates with MICs up to 32 µg/mL, leading to bacterial load reductions of >1 log10 CFU.[7][8] Ceftazidime alone showed variable efficacy against isolates with higher MICs.[8]
Other In Vivo Models
The enhanced efficacy of ceftazidime-avibactam has also been demonstrated in other animal models. In a rat abdominal abscess model infected with blaKPC-2-positive K. pneumoniae, ceftazidime-avibactam therapy resulted in a significantly lower bacterial load (3.3 log CFU/abscess) compared to ceftazidime alone (9.3 log CFU/abscess) after 52 hours.[9] Furthermore, in a murine septicemia model against ceftazidime-resistant Enterobacteriaceae, the addition of avibactam restored the efficacy of ceftazidime, with 50% effective doses (ED50) dropping from >90 mg/kg to a range of <5 to 65 mg/kg.[4]
Quantitative Efficacy Data
The following tables summarize the quantitative data from key in vivo comparative studies, highlighting the superior performance of ceftazidime-avibactam.
| Infection Model | Pathogen | No. of Isolates | Ceftazidime Efficacy | Ceftazidime-Avibactam Efficacy | Reference |
| Neutropenic Murine Thigh | P. aeruginosa | 27 | ≥0.5 log unit reduction in 10 isolates | ≥0.5 log unit reduction in 22 isolates | [5] |
| Immunocompetent Murine Thigh | P. aeruginosa | 15 | ≥0.3 log unit reduction in 10 isolates | ≥0.3 log unit reduction in all 15 isolates | [5] |
| Neutropenic Murine Thigh | Enterobacteriaceae | 13-18 | No activity against 10 of 13 isolates | Reduction in bacterial density against 16 of 18 isolates | [1] |
| Neutropenic Murine Thigh | K. pneumoniae (blaKPC-2) | 1 | Little effect on growth | Bactericidal (final counts 2x10^4 to 3x10^4 cfu/thigh) | [6][9][10] |
| Rat Abdominal Abscess | K. pneumoniae (blaKPC-2) | 1 | 9.3 log cfu/abscess | 3.3 log cfu/abscess | [9] |
| Murine Lung Infection | P. aeruginosa | 28 | Variable efficacy at MICs of 64 µg/ml | Reductions of >1 log10 CFU at MICs of ≤32 µg/ml | [8] |
| Murine Septicemia | Enterobacteriaceae (ceftazidime-resistant) | 15 | ED50 >90 mg/kg | ED50 <5 to 65 mg/kg | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Neutropenic Murine Thigh Infection Model Protocol
-
Animal Model: Typically, female ICR or CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[1]
-
Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 10^6 to 10^7 CFU/thigh) of the test isolate.[1]
-
Treatment: Human-simulated dosing regimens of ceftazidime or ceftazidime-avibactam are administered subcutaneously or intravenously, typically starting 2 hours post-infection. Doses are calculated to mimic the free-drug concentration-time profiles observed in humans.[1][5]
-
Outcome Measurement: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is measured as the change in log10 CFU compared to 0-hour controls.[1]
Murine Lung Infection Model Protocol
-
Animal Model: Mice are rendered neutropenic as described above.
-
Infection: Mice are anesthetized, and a bacterial suspension is instilled intranasally or intratracheally to establish a lung infection.
-
Treatment: Human-simulated doses of the test agents are administered, typically starting 2 hours post-infection.
-
Outcome Measurement: At 24 hours, mice are euthanized, and the lungs are aseptically removed and homogenized to determine the bacterial burden (CFU/lung).
Mechanism of Action: A Tale of Two Molecules
The enhanced in vivo efficacy of ceftazidime-avibactam is a direct result of their synergistic interaction.
Ceftazidime exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, in resistant bacteria, β-lactamase enzymes hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. Avibactam is a potent inhibitor of a broad spectrum of β-lactamases. By binding to and inactivating these enzymes, avibactam protects ceftazidime from degradation, allowing it to reach its PBP targets and effectively kill the bacteria.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in vivo efficacies of human simulated doses of ceftazidime and ceftazidime-avibactam against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The primary pharmacology of ceftazidime/avibactam: <i>in vivo</i> translational biology and pharmacokinetics/pharmacody… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of RP-HPLC Methods for Ceftazidime Pentahydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of ceftazidime pentahydrate with alternative analytical techniques. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Superior Performance of RP-HPLC for Ceftazidime Analysis
RP-HPLC stands out as a powerful and widely used technique for the analysis of ceftazidime in bulk and pharmaceutical dosage forms. Its high specificity, sensitivity, and accuracy make it a preferred method for quality control and routine analysis.[1][2][3] Several studies have demonstrated the development and validation of simple, rapid, and reproducible RP-HPLC methods for ceftazidime, often in combination with other substances like tazobactam sodium or avibactam.[1][2][4][5]
Key Performance Indicators of a Validated RP-HPLC Method
A robust RP-HPLC method for this compound analysis is characterized by excellent performance across several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][6][7] These parameters ensure the reliability and consistency of the analytical results.
| Validation Parameter | Typical Performance of RP-HPLC Method | Source(s) |
| Linearity | Correlation coefficient (r²) > 0.999 over a wide concentration range (e.g., 25-150 µg/mL).[2] | [1][2][7] |
| Accuracy | Mean percentage recovery typically between 98.0% and 102.0%.[7] | [1][2][7] |
| Precision | Relative Standard Deviation (%RSD) is consistently less than 2%.[1][8] | [1][8] |
| Specificity | No interference from blank, placebo, or degradation products.[1] | [1] |
| Limit of Detection (LOD) | As low as 0.03 µg/mL to 0.34 µg/mL.[1][2] | [1][2][6] |
| Limit of Quantitation (LOQ) | As low as 0.10 µg/mL to 1.04 µg/mL.[1][2] | [1][2][6] |
| Robustness | Unaffected by small, deliberate variations in method parameters such as flow rate and mobile phase composition.[1][9] | [1][9] |
Comparison with Alternative Analytical Methods
While RP-HPLC is a dominant technique, other methods have been developed for the quality control of ceftazidime. These include titrimetric and UV-Visible spectrophotometric methods.
| Analytical Method | Principle | Advantages | Limitations |
| RP-HPLC | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | High specificity, sensitivity, and accuracy. Capable of separating ceftazidime from its impurities and degradation products. | Requires more expensive equipment and skilled personnel. |
| Titrimetric Methods (Acidimetric, Iodometric, Nonaqueous) | Volumetric analysis based on chemical reactions.[10][11] | Rapid, simple, and inexpensive.[10][11] Does not require high-cost equipment.[11] | Less specific and sensitive compared to HPLC. May be prone to interference from other substances in the formulation. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte.[3] | Simple, rapid, and cost-effective for routine analysis. | Lower specificity; potential for interference from excipients or other UV-absorbing compounds.[3] |
Statistical comparisons have shown no significant difference between the results obtained by titrimetric methods and a previously validated HPLC method, suggesting that for routine quality control where high specificity is not paramount, these simpler methods can be appropriate.[10]
Experimental Protocols
Representative RP-HPLC Method Protocol
This protocol is a synthesis of methodologies reported in the literature for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: Hypersil BDS C18 (150 x 4.6mm, 5 µm) or equivalent.[1][12]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile, sometimes with a small amount of an organic modifier like tetrahydrofuran (e.g., 60:30:10 v/v/v).[1][12]
2. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.
3. Sample Solution Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in the mobile phase.
-
For pharmaceutical formulations, take a quantity of the powdered content equivalent to a specific amount of ceftazidime, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[8]
4. Method Validation:
-
Specificity: Analyze blank and placebo solutions to ensure no interfering peaks at the retention time of ceftazidime.
-
Linearity: Inject the series of standard solutions and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the sample solution at different concentration levels (e.g., 80%, 100%, 120%).[8]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of the same sample.
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate, mobile phase composition) and evaluate the impact on the results.
Titrimetric Method Protocol (Example: Acidimetric)
1. Reagents:
-
0.1 M Sodium Hydroxide (NaOH)
-
Carbon dioxide-free water
2. Procedure:
-
Accurately weigh a quantity of ceftazidime powder for injection (e.g., equivalent to 500 mg of the drug).[13]
-
Dissolve the sample in a known volume of carbon dioxide-free water.[13]
-
Add a precise volume of 0.1 M NaOH and heat the solution (e.g., in a water bath at 80°C for 20 minutes).[13]
-
After cooling, titrate the excess NaOH with a standardized acid.
-
The amount of ceftazidime is calculated based on the consumption of NaOH. Each mL of 0.1 M NaOH is equivalent to a specific amount of ceftazidime.[13]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process for an RP-HPLC method for this compound analysis.
Caption: Workflow for RP-HPLC Method Validation.
References
- 1. ijrpb.com [ijrpb.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 5. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 6. Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF this compound AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 13. sapub.org [sapub.org]
Comparative In Vitro Activity of Ceftazidime Against Other Third-Generation Cephalosporins
This guide provides a detailed comparison of the in vitro activity of ceftazidime with other prominent third-generation cephalosporins, including cefotaxime, ceftriaxone, and cefoperazone. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents based on experimental evidence.
Third-generation cephalosporins represent a significant advancement in the β-lactam class of antibiotics, offering a broader spectrum of activity, particularly against Gram-negative bacteria, compared to previous generations.[1][2] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[3][4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal effect of cephalosporins is achieved by disrupting the integrity of the bacterial cell wall. The process is initiated by the binding of the antibiotic's β-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the formation of essential cross-links in the peptidoglycan layer, weakening the cell wall and ultimately leading to osmotic lysis and bacterial cell death.
Caption: Mechanism of action for third-generation cephalosporins.
Comparative In Vitro Susceptibility Data
The following table summarizes the minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC90) for ceftazidime and other third-generation cephalosporins against various clinically significant bacteria. Lower MIC values indicate greater in vitro potency.
| Bacterial Species | Ceftazidime (mg/L) | Cefotaxime (mg/L) | Ceftriaxone (mg/L) | Cefoperazone (mg/L) |
| Gram-Negative | ||||
| Pseudomonas aeruginosa | 4[5] | >32[5] | 32[6] | 16[5] |
| Escherichia coli | ≤0.25[5] | ≤0.25[5] | ≤0.25[5] | >0.25[5] |
| Klebsiella pneumoniae | 1-4[5] | ≤0.25 | ≤0.25 | >0.25 |
| Enterobacter spp. | ≤0.25[5] | ≤0.25 | ≤0.25 | >0.25[5] |
| Serratia spp. | 1-4[5] | ≤0.25 | ≤0.25 | >0.25 |
| Proteus mirabilis | ≤0.25[5] | ≤0.25[5] | ≤0.25[5] | >0.25[5] |
| Acinetobacter spp. | 1-4[5] | >0.25 | >0.25 | >0.25 |
| Gram-Positive | ||||
| Staphylococcus aureus | > cephalothin[6] | < ceftazidime | < ceftazidime[7] | < ceftazidime |
| Anaerobes | ||||
| Bacteroides fragilis group | >128[6] | > ceftazidime | 32[6] | > ceftazidime |
Summary of In Vitro Activity:
-
Against Pseudomonas aeruginosa : Ceftazidime consistently demonstrates the most potent activity among the compared third-generation cephalosporins.[5][7][8][9] Its activity is reported to be four times that of cefoperazone and ten times that of cefotaxime against this pathogen.[5]
-
Against Enterobacteriaceae : Ceftazidime, cefotaxime, and ceftriaxone generally exhibit high and comparable activity against species such as E. coli, Klebsiella pneumoniae, and Proteus mirabilis.[5][6] Cefoperazone is often less active against these organisms.[10]
-
Against Gram-Positive Cocci : Ceftazidime is notably less active against Gram-positive bacteria, such as Staphylococcus aureus, compared to other cephalosporins like cefotaxime and ceftriaxone.[5][7]
-
Against Anaerobes : The third-generation cephalosporins, including ceftazidime, generally show poor activity against anaerobic bacteria like the Bacteroides fragilis group.[6][7][11]
Experimental Protocols
The in vitro activity data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) that determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.
MIC Determination Methods:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The two most common reference methods are:
-
Broth Dilution: This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth).[12][13] Each tube or microplate well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is read as the lowest concentration of the antibiotic that shows no visible turbidity (growth).[13] This can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[12]
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton Agar) before it solidifies.[9][12] The surface of each plate is then inoculated with a standardized number of the test organisms. Following incubation, the MIC is the lowest antibiotic concentration that inhibits the visible growth of the bacteria on the agar surface.
Caption: Standard workflow for MIC determination using broth microdilution.
Conclusion
The in vitro data clearly delineates the distinct antibacterial spectra of ceftazidime and other third-generation cephalosporins. Ceftazidime's exceptional potency against Pseudomonas aeruginosa distinguishes it from its counterparts and supports its selection for infections where this pathogen is suspected or confirmed.[8][14] Conversely, agents like cefotaxime and ceftriaxone offer more reliable coverage against certain Enterobacteriaceae and possess greater activity against Gram-positive cocci, making them suitable for different clinical scenarios.[5][10] Cefoperazone holds an intermediate position regarding its anti-pseudomonal activity.[10] These findings underscore the importance of detailed in vitro susceptibility data in guiding the selection of the most appropriate antimicrobial agent.
References
- 1. Third generation cephalosporins | PDF [slideshare.net]
- 2. picmonic.com [picmonic.com]
- 3. researchgate.net [researchgate.net]
- 4. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. The in-vitro activity of ceftazidime compared with that of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of ceftazidime compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of ceftazidime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro studies with ceftazidime against aerobic gram-negative bacilli and Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro studies with ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. droracle.ai [droracle.ai]
Navigating the Maze of Resistance: A Comparative Guide to Ceftazidime Cross-Resistance with Other β-Lactam Antibiotics
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of ceftazidime's cross-resistance profiles with other β-lactam antibiotics, supported by experimental data and detailed methodologies.
The emergence of resistance to ceftazidime, a third-generation cephalosporin, often predicts or coincides with resistance to other β-lactam antibiotics. This phenomenon, known as cross-resistance, is primarily driven by a shared arsenal of bacterial defense mechanisms. This guide delves into the experimental data that quantifies these resistance overlaps and outlines the methodologies used to derive these findings.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize experimental data showcasing the cross-resistance between ceftazidime (often tested in combination with the β-lactamase inhibitor avibactam) and other critical β-lactam antibiotics in various bacterial species.
Table 1: MIC Values (μg/mL) Demonstrating Cross-Resistance in Pseudomonas aeruginosa
| Isolate Type | Ceftazidime/Avibactam MIC | Meropenem MIC | Piperacillin/Tazobactam MIC | Ceftolozane/Tazobactam MIC | Imipenem/Relebactam MIC | Reference |
| Ceftazidime/Avibactam-Resistant | >8 | >8 | >128/4 | >8/4 | >4/4 | [1][2] |
| Meropenem-Resistant | >8 | >8 | >128/4 | >8/4 | >4/4 | [2][3][4] |
| Piperacillin/Tazobactam-Resistant | 85.2% Susceptible | 45.3% Susceptible | >128/4 | - | - | [4][5] |
| Ceftazidime-Nonsusceptible | 81.0% Susceptible | 44.3% Susceptible | 8.1% Susceptible | - | - | [5] |
Table 2: MIC Values (μg/mL) in Carbapenem-Resistant Klebsiella pneumoniae
| Isolate Characteristic | Ceftazidime/Avibactam MIC | Meropenem MIC | Imipenem MIC | Reference |
| CZA-Resistant CRKP | >8 | >8 | >8 | [6] |
| Meropenem-Nonsusceptible | Nearly all susceptible | >2 | - | [7] |
Note: The data presented is a synthesis from multiple studies. MIC values can vary significantly based on the specific bacterial strain and the resistance mechanisms present.
Unraveling the Mechanisms of Cross-Resistance
Cross-resistance between ceftazidime and other β-lactams is not a random occurrence but is rooted in specific molecular mechanisms. The diagram below illustrates the key pathways leading to this phenomenon.
Caption: Key mechanisms of cross-resistance to β-lactam antibiotics.
The primary drivers of cross-resistance include:
-
β-Lactamase Production: Enzymes like AmpC and Klebsiella pneumoniae carbapenemase (KPC) can hydrolyze a broad spectrum of β-lactam antibiotics, including ceftazidime, penicillins, and carbapenems.[8][9][10] Mutations within these enzymes can further expand their substrate profile.[10]
-
Efflux Pump Upregulation: Systems such as MexAB-OprM in P. aeruginosa can actively pump various β-lactams out of the bacterial cell, reducing their intracellular concentration.[9][11]
-
Porin Channel Modifications: Reduced expression or mutations in outer membrane porins, like OprD in P. aeruginosa, can limit the entry of carbapenems such as meropenem and imipenem.[12]
Experimental Protocols: A Closer Look
Accurate determination of antibiotic susceptibility is fundamental to understanding cross-resistance. The following section details the standard methodologies employed in the cited studies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative susceptibility testing.[1][13]
Caption: Workflow for broth microdilution susceptibility testing.
Protocol Steps:
-
Preparation of Inoculum: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared in a saline or broth medium.
-
Antibiotic Dilution: The β-lactam antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth within the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
E-test (Gradient Strip) Method
This method provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.[11][14][15]
Protocol Steps:
-
Plate Inoculation: A sterile swab is used to evenly streak the standardized bacterial inoculum over the surface of a Mueller-Hinton agar plate.
-
Strip Application: The E-test strip, which contains a continuous gradient of the antibiotic, is applied to the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.
References
- 1. In vivo divergent evolution of cross-resistance to new β-lactam/β-lactamase inhibitor combinations in Pseudomonas aeruginosa following ceftazidime/avibactam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-omics profiling of cross-resistance between ceftazidime-avibactam and meropenem identifies common and strain-specific mechanisms in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]
- 10. Mutant TEM β-Lactamase Producing Resistance to Ceftazidime, Ampicillins, and β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftazidime-avibactam use selects multidrug-resistance and prevents designing collateral sensitivity-based therapies against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking Resistance: Evaluating Different Methods of Susceptibility Testing for Ceftazidime/Avibactam and Aztreonam Combination in MDR Gram-Negative Organisms [aeji.journals.ekb.eg]
Validating Ceftazidime Pentahydrate Potency: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the potency of active pharmaceutical ingredients (APIs) like Ceftazidime Pentahydrate is a critical step in drug development and quality control. This guide provides a comparative overview of common analytical methods for validating the potency of this compound, utilizing a certified reference standard. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Microbiological Assays, presenting their performance data for objective comparison.
Comparative Analysis of Potency Validation Methods
The choice of analytical method for determining the potency of this compound depends on various factors, including the desired level of specificity, sensitivity, and the nature of the sample being analyzed. While chromatographic methods like HPLC offer high specificity and are considered stability-indicating, spectrophotometric and microbiological assays provide simpler and often more cost-effective alternatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Microbiological Assay |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Inhibition of microbial growth in proportion to the antibiotic's concentration. |
| Linearity Range | 25-150 µg/ml[1] | 7.0-14.0 µg/mL[2] | 100 to 400 microg/mL[3] |
| Accuracy (% Recovery) | 99.6%[1] | 99.91%[4] | Not explicitly stated, but method was found to be accurate[3] |
| Precision (%RSD) | <2%[5] | <2%[2] | 0.415%[3] |
| Limit of Detection (LOD) | 0.34 µg/ml[1] | 0.06 mg L-1[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.04 µg/ml[1] | Not explicitly stated | Not explicitly stated |
| Specificity | High (can separate from degradation products)[1] | Moderate (potential for interference from excipients)[2] | High (measures bioactivity)[6] |
| Throughput | Moderate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a highly specific and accurate means of determining the potency of this compound. It is a stability-indicating assay, meaning it can distinguish the intact drug from its degradation products.
Materials:
-
This compound Certified Reference Standard (e.g., USP or EP)
-
This compound test sample
-
HPLC grade acetonitrile
-
Ortho-phosphoric acid
-
HPLC grade water
-
Octa Decyl Silane (C18) column (250mm x 4.6 mm, 5µm)[1]
Instrumentation:
-
HPLC system with a PDA detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Ortho-phosphoric acid and Acetonitrile in a 53:47 (v/v) ratio.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound Certified Reference Standard in the mobile phase to obtain a known concentration (e.g., 100µg/ml).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound test sample in the mobile phase to obtain a similar concentration to the standard solution.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation of Potency: Compare the peak area of the ceftazidime peak in the sample chromatogram to that of the standard chromatogram to determine the potency.
UV-Vis Spectrophotometry
This method offers a simpler and faster alternative to HPLC for the quantification of this compound.
Materials:
-
This compound Certified Reference Standard
-
This compound test sample
-
0.1N Hydrochloric acid[4]
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of this compound Certified Reference Standard and dissolve it in 100 ml of 0.1N hydrochloric acid to get a concentration of 1000 µg/ml.[4]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-12 µg/ml in 0.1N hydrochloric acid.[9]
-
Sample Solution Preparation: Prepare a solution of the this compound test sample in 0.1N hydrochloric acid to a concentration that falls within the range of the working standard solutions.[4]
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax), which is approximately 261 nm.[4]
-
Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the working standard solutions.
-
Calculation of Potency: Determine the concentration of the sample solution from the calibration curve and calculate the potency.
Microbiological Assay
This bioassay determines the potency of this compound by measuring its ability to inhibit the growth of a susceptible microorganism. This method has the advantage of directly assessing the biological activity of the antibiotic.
Materials:
-
This compound Certified Reference Standard
-
This compound test sample
-
Test organism: Staphylococcus epidermidis (ATCC 12228)[3]
-
Culture media (e.g., Mueller-Hinton agar)
-
Sterile buffer solution
Instrumentation:
-
Incubator
-
Autoclave
-
Calipers
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of Staphylococcus epidermidis.
-
Standard Solution Preparation: Prepare a series of dilutions of the this compound Certified Reference Standard in a sterile buffer to obtain concentrations ranging from 100 to 400 µg/mL.[3]
-
Sample Solution Preparation: Prepare a solution of the this compound test sample in a sterile buffer to a concentration expected to be within the range of the standard solutions.
-
Agar Diffusion Method:
-
Inoculate plates of Mueller-Hinton agar with the prepared Staphylococcus epidermidis suspension.
-
Create wells in the agar.
-
Pipette a fixed volume of each standard and sample solution into the wells.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Measurement: Measure the diameter of the zones of inhibition around each well.
-
Calculation of Potency: Plot a standard curve of the zone diameter versus the logarithm of the concentration for the standard solutions. Determine the potency of the sample solution by interpolating its zone diameter on the standard curve.
Workflow for this compound Potency Validation
Caption: A flowchart illustrating the key stages in validating the potency of this compound.
Conclusion
The validation of this compound potency is achievable through several reliable analytical methods. HPLC stands out for its specificity and is the method of choice for stability-indicating assays. UV-Vis spectrophotometry provides a rapid and straightforward approach, while the microbiological assay offers the unique advantage of measuring biological activity. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including regulatory expectations, sample complexity, and available resources. In all cases, the use of a certified reference standard is paramount to ensure the accuracy and traceability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbiological assay for ceftazidime injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ijrpb.com [ijrpb.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. tsijournals.com [tsijournals.com]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
comparative analysis of ceftazidime against ESBL-producing Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge to antimicrobial therapy. These organisms produce enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including third-generation cephalosporins like ceftazidime. This guide provides a comparative analysis of ceftazidime's efficacy against these resistant pathogens, presenting in vitro susceptibility data, clinical outcomes from comparative studies, and detailed experimental protocols.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of ceftazidime, both alone and in combination with β-lactamase inhibitors, against ESBL-producing Escherichia coli and Klebsiella pneumoniae has been extensively studied. The following tables summarize the minimum inhibitory concentration (MIC) data (MIC₅₀ and MIC₉₀) and susceptibility rates for ceftazidime and its key comparators.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against ESBL-Producing Escherichia coli
| Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Ceftazidime | 16 - >64 | 64 - >256 | [1] |
| Ceftazidime/avibactam | 0.12 - 0.25 | 0.25 - 0.5 | [2][3] |
| Meropenem | ≤0.06 - 0.25 | ≤0.06 - 0.25 | [2][4] |
| Imipenem | 0.5 | 0.5 | [5] |
| Piperacillin/tazobactam | 8 | 256 | [6] |
| Ceftolozane/tazobactam | 0.5 | 2 - 4 | [7][8] |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Ceftazidime | 32 - >64 | >64 - >256 | [1] |
| Ceftazidime/avibactam | 0.12 - 0.5 | 0.25 - 2 | [2][3] |
| Meropenem | 0.032 - ≤0.06 | 0.064 - 0.12 | [9] |
| Imipenem | 0.5 | 2 | [5] |
| Piperacillin/tazobactam | 8 | >512 | [6] |
| Ceftolozane/tazobactam | 1 - 32 | 32 - >32 | [7][10] |
Table 3: Comparative Susceptibility Rates (%) Against ESBL-Producing Enterobacteriaceae
| Antibiotic | E. coli | K. pneumoniae | Reference(s) |
| Ceftazidime/avibactam | ~99% | ~99% | [2] |
| Meropenem | 100% | 100% | [11] |
| Imipenem | 100% | >97% | [5][12] |
| Piperacillin/tazobactam | 80% | 60% | [6] |
| Ceftolozane/tazobactam | 91.3% | 65.6% | [7] |
Clinical Efficacy: A Review of Comparative Trials
Clinical trials have demonstrated that while ceftazidime monotherapy is generally ineffective against serious infections caused by ESBL-producing Enterobacteriaceae, the combination with avibactam restores its activity.
A systematic review and meta-analysis of five randomized controlled trials showed that ceftazidime/avibactam had a clinical response rate of 91% in patients with infections caused by ESBL-producing organisms, which was comparable to the 89% response rate in patients treated with carbapenems.[3][13] For complicated intra-abdominal infections (cIAI) caused by ESBL-producing Enterobacterales, ceftazidime/avibactam achieved high cure rates (90.5–92.5%), slightly outperforming meropenem (84.9–85.4%).[2] In contrast, a study on bloodstream infections caused by ceftriaxone-resistant E. coli or K. pneumoniae found that patients treated with piperacillin-tazobactam had a higher 30-day mortality rate (12.3%) compared to those treated with meropenem (3.7%).[14]
Experimental Protocols
Accurate and standardized methodologies are crucial for the in vitro assessment of antimicrobial agents. Below are detailed protocols for key susceptibility testing methods based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Aseptically apply antimicrobial-impregnated disks to the surface of the inoculated MHA plate, ensuring they are at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters and interpret the results as susceptible, intermediate, or resistant based on CLSI breakpoints.
ESBL Confirmatory Test (CLSI)
-
Procedure: Perform a disk diffusion test using both a ceftazidime (30 µg) disk and a cefotaxime (30 µg) disk, and their respective combination disks containing clavulanic acid (10 µg).
-
Interpretation: A ≥ 5 mm increase in the zone diameter for either combination disk compared to its corresponding single-agent disk is considered a positive result for ESBL production.[15]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles of resistance and the laboratory processes for its detection, the following diagrams are provided.
References
- 1. Cost-effectiveness Comparison of Ceftazidime/Avibactam Versus Meropenem in the Empirical Treatment of Hospital-acquired Pneumonia, Including Ventilator-associated Pneumonia, in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum-β-Lactamase- and AmpC-Producing Enterobacterales?: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbapenem Therapy Is Associated With Improved Survival Compared With Piperacillin-Tazobactam for Patients With Extended-Spectrum β-Lactamase Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. jwatch.org [jwatch.org]
- 15. Extended-Spectrum Beta-lactamase Producers: Detection for the Diagnostic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Ceftazidime Pentahydrate vs. Meropenem: A Comparative Guide for the Treatment of Complicated Infections
In the landscape of antimicrobial therapeutics, the choice between established and novel agents for treating complicated infections is a critical decision for clinicians and a key focus for researchers in drug development. This guide provides a detailed, evidence-based comparison of ceftazidime pentahydrate, a third-generation cephalosporin often co-formulated with the β-lactamase inhibitor avibactam, and meropenem, a broad-spectrum carbapenem antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their respective performance, supported by experimental data.
Executive Summary
Both ceftazidime, particularly when combined with avibactam, and meropenem are potent antibiotics for managing complicated infections. Clinical trials have demonstrated the non-inferiority of ceftazidime-avibactam to meropenem in treating complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1][2][3][4][5][6][7][8] The choice between these agents is often guided by local resistance patterns, the specific pathogen identified, and the patient's clinical status. While meropenem has long been a go-to for broad-spectrum coverage, the emergence of carbapenem-resistant Enterobacterales (CRE) has necessitated alternatives like ceftazidime-avibactam.[9][10][11]
Comparative Efficacy: Clinical Trial Data
Multiple phase 3, randomized, double-blind clinical trials have compared the efficacy of ceftazidime-avibactam with meropenem in various complicated infections.
Complicated Intra-Abdominal Infections (cIAI)
A pivotal phase 3 program, consisting of two identical studies (NCT01499290 and NCT01500239), evaluated the efficacy and safety of ceftazidime-avibactam plus metronidazole versus meropenem in adults with cIAI.[1][3][4] The primary endpoint was the clinical cure rate at the test-of-cure (TOC) visit.
Table 1: Clinical Cure Rates in Complicated Intra-Abdominal Infections
| Patient Population | Ceftazidime-Avibactam + Metronidazole | Meropenem | Difference (95% CI) |
| Microbiologically Modified Intent-to-Treat (mMITT) | 81.6% | 85.1% | -3.5% (-8.64 to 1.58) |
| Modified Intent-to-Treat (MITT) | 82.5% | 84.9% | -2.4% (-6.90 to 2.10) |
| Clinically Evaluable (CE) | 91.7% | 92.5% | -0.8% (-4.61 to 2.89) |
Data from identical phase 3 studies (NCT01499290 and NCT01500239).[1][4]
The results demonstrated that ceftazidime-avibactam plus metronidazole was non-inferior to meropenem in treating cIAI.[1][3][4] Notably, the clinical cure rate for infections caused by ceftazidime-resistant pathogens was comparable between the ceftazidime-avibactam and meropenem groups (83.0% and 85.9%, respectively in the mMITT population).[1][4]
Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP)
The REPROVE trial (NCT01808092), a phase 3, randomized, double-blind, non-inferiority study, compared ceftazidime-avibactam with meropenem for the treatment of HAP/VAP caused by Gram-negative pathogens.[2][5][7][8]
Table 2: Efficacy Outcomes in Hospital-Acquired and Ventilator-Associated Pneumonia
| Outcome | Ceftazidime-Avibactam | Meropenem | Difference (95% CI) |
| 28-Day All-Cause Mortality (ITT Population) | 9.6% | 8.3% | 1.5% (-2.4 to 5.3) |
| Clinical Cure at TOC (ITT Population) | 67.2% | 69.1% | -1.9% (-8.1 to 4.3) |
| Clinical Cure at TOC (Micro-ITT Population with CAZ-NS pathogens) | 75.5% | 71.2% |
Data from the REPROVE trial.[2][7]
Ceftazidime-avibactam was found to be non-inferior to meropenem for both 28-day all-cause mortality and clinical cure rates at TOC.[2][7]
In Vitro Activity
The in vitro susceptibility of common pathogens to ceftazidime and meropenem is a crucial factor in antibiotic selection.
Table 3: In Vitro Susceptibility of Pseudomonas aeruginosa
| Antibiotic | Susceptibility Rate |
| Meropenem | 92.5% |
| Imipenem | 92.5% |
| Ceftazidime | 77.6% |
| Cefepime | 77.6% |
Data from a study on 67 P. aeruginosa isolates from cystic fibrosis patients.[12][13]
Carbapenems, including meropenem, generally exhibit greater in vitro activity against P. aeruginosa compared to cephalosporins like ceftazidime.[12][13] However, the addition of avibactam significantly enhances the activity of ceftazidime against many ceftazidime-resistant strains, including those producing certain β-lactamases.[14][15] For meropenem-resistant P. aeruginosa, both ceftazidime-avibactam and ceftolozane-tazobactam have shown activity against a high percentage of isolates.[14]
Safety and Tolerability
The safety profiles of ceftazidime-avibactam and meropenem are generally comparable, with both being well-tolerated in clinical trials.
Table 4: Adverse Events in Complicated Intra-Abdominal Infections
| Adverse Event | Ceftazidime-Avibactam + Metronidazole | Meropenem |
| Any Treatment-Emergent Adverse Event (TEAE) | Similar between groups | Similar between groups |
| Serious Adverse Events | Similar between groups | Similar between groups |
| Discontinuation due to TEAE | 2.8% | 1.3% |
| All-Cause Mortality | 2.1% | 1.3% |
| Nausea | 7.6% | 4.0% |
| Vomiting | 5.1% | 2.2% |
Data from an integrated analysis of three randomized controlled trials.[16][17][18]
A meta-analysis of studies on cIAI found that the combination of ceftazidime-avibactam and metronidazole had a slightly higher, though not statistically significant, overall rate of adverse events compared to meropenem.[19] Gastrointestinal side effects, such as nausea and vomiting, were more common with the ceftazidime-avibactam combination.[18][19]
Mechanisms of Action and Resistance
Understanding the molecular mechanisms of these antibiotics is fundamental for their effective use and for the development of new therapeutic strategies.
This compound
Ceftazidime is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3 in P. aeruginosa.[20]
Caption: Mechanism of action of Ceftazidime.
Resistance to ceftazidime can arise through several mechanisms, including the production of β-lactamases that hydrolyze the drug, altered PBP targets, reduced outer membrane permeability, and overexpression of efflux pumps.[20][21][22] The addition of avibactam, a non-β-lactam β-lactamase inhibitor, can overcome resistance mediated by many Class A, C, and some D β-lactamases.[23][24]
Meropenem
Meropenem is a carbapenem that also inhibits bacterial cell wall synthesis by binding to a wide range of PBPs. Its broad spectrum of activity is attributed to its stability against many β-lactamases.
Caption: Mechanism of action of Meropenem.
Resistance to meropenem is often multifactorial and can involve the production of carbapenemases (metallo-β-lactamases and some serine carbapenemases), reduced expression of the OprD porin (in P. aeruginosa), and the upregulation of efflux pumps.[25][26][27][28]
Experimental Protocols
The clinical trials cited in this guide followed rigorous, standardized protocols to ensure the validity of their findings.
Experimental Workflow for a Phase 3 Non-Inferiority Trial
Caption: Generalized workflow of a phase 3 non-inferiority clinical trial.
Key Methodological Components:
-
Study Design: Randomized, double-blind, multicenter, non-inferiority trials.[1][2][5][8]
-
Patient Population: Adults with confirmed complicated infections (e.g., cIAI, HAP/VAP) requiring intravenous antibiotic therapy.[1][2][7]
-
Interventions:
-
Ceftazidime-avibactam administered intravenously, typically 2.5g (2g ceftazidime and 0.5g avibactam) every 8 hours, infused over 2 hours.[7] For cIAI, metronidazole was added for anaerobic coverage.[1][3][4]
-
Meropenem administered intravenously, typically 1g every 8 hours, infused over 30 minutes.[7]
-
Dosing adjustments were made for patients with renal impairment.[7]
-
-
Primary Endpoint: Clinical cure at a pre-defined Test-of-Cure (TOC) visit, typically 28-35 days after randomization for cIAI and 21-25 days for HAP/VAP.[4][8] For HAP/VAP, 28-day all-cause mortality was also a primary endpoint.[2][7]
-
Non-inferiority Margin: A pre-specified margin (e.g., -12.5% or -10%) for the difference in the primary outcome between the two treatment groups.[3][4][7]
-
Microbiological Assessments: Pathogens were isolated and identified from relevant clinical specimens at baseline. Susceptibility testing was performed using standard methods such as broth microdilution to determine Minimum Inhibitory Concentrations (MICs).[7]
Conclusion for the Research Professional
The comparative data on this compound (as part of the ceftazidime-avibactam combination) and meropenem indicate that both are effective agents for the treatment of complicated infections. Ceftazidime-avibactam has demonstrated non-inferiority to meropenem in robust clinical trials, providing a valuable therapeutic alternative, particularly in the context of increasing carbapenem resistance.
For drug development professionals, the evolution of ceftazidime with the addition of a β-lactamase inhibitor highlights a successful strategy to extend the utility of existing antibiotics against resistant pathogens. Future research and development may focus on novel β-lactamase inhibitors with even broader spectrums of activity, as well as agents with entirely new mechanisms of action to combat the ongoing challenge of antimicrobial resistance. The detailed experimental protocols from the cited trials offer a blueprint for the design of future studies in this critical therapeutic area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-Abdominal Infection - Results from a Randomized, Controlled, Double-Blind, Phase 3 Program [hero.epa.gov]
- 4. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. mdpi.com [mdpi.com]
- 7. Randomized Trial of Ceftazidime-Avibactam vs Meropenem for Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (REPROVE): Analyses per US FDA–Specified End Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antibiotic combo may be option for hospital pneumonia | CIDRAP [cidrap.umn.edu]
- 9. mdpi.com [mdpi.com]
- 10. The importance of meropenem resistance, rather than imipenem resistance, in defining carbapenem-resistant Enterobacterales for public health surveillance: an analysis of national population-based surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro activity of meropenem, imipenem, cefepime and ceftazidime against Pseudomonas aeruginosa isolates from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro activities of ceftazidime-avibactam, ceftolozane-tazobactam, meropenem-vaborbactam and other comparators against Pseudomonas aeruginosa isolates with discrepant resistance to carbapenems: Data from the Antimicrobial Testing Leadership and Surveillance (ATLAS) program, 2012-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceftazidime–Avibactam versus Meropenem for the Treatment of Complicated Intra-Abdominal Infections [mdpi.com]
- 17. Ceftazidime-Avibactam versus Meropenem for the Treatment of Complicated Intra-Abdominal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceftazidime–Avibactam versus Meropenem for the Treatment of Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Safety and Efficacy of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem for Intra-abdominal Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
- 22. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]
- 23. dovepress.com [dovepress.com]
- 24. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem Resistance [pdb101.rcsb.org]
- 26. journals.asm.org [journals.asm.org]
- 27. scispace.com [scispace.com]
- 28. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ceftazidime Pentahydrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The correct disposal of ceftazidime pentahydrate is crucial for laboratory safety, environmental protection, and regulatory compliance. As a potent beta-lactam antibiotic, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting.
Waste Classification and Handling
This compound, particularly in its pure form or in concentrated stock solutions, is typically classified as a hazardous chemical waste.[1][2] It is imperative to handle this waste stream with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid potential allergic reactions or sensitization.[3]
All waste containing this compound should be collected in designated, leak-proof, and sealable containers.[4] These containers must be clearly labeled as "Hazardous Drug Waste" or with similar language that complies with your institution's and local regulations.[5]
Disposal Procedures
The primary and recommended methods for the disposal of this compound waste involve the use of a licensed hazardous waste management company. Disposal must always be carried out in accordance with federal, state, and local regulations.[6]
| Disposal Method | Description | Key Considerations |
| Incineration | High-temperature destruction of the chemical. | This is a preferred method for many pharmaceutical wastes as it ensures the complete destruction of the active compound.[6] |
| Licensed Landfill | Disposal in a specially designated and controlled landfill for hazardous waste. | This method should only be used if permitted by local regulations and carried out by a certified waste disposal service.[6] |
| Chemical Degradation (Pre-treatment) | Inactivation of the beta-lactam ring through chemical processes like hydrolysis. | This is an emerging area of research and not yet a standard disposal procedure. It may be used as a preliminary step before final disposal. Consultation with your institution's environmental health and safety department is essential before attempting any chemical degradation.[7] |
Experimental Protocol: Chemical Degradation via Alkaline Hydrolysis
Recent studies have explored the use of alkaline hydrolysis to break the beta-lactam ring of antibiotics like ceftazidime, rendering them inactive.[7] While not a replacement for certified hazardous waste disposal, this pre-treatment step can reduce the ecological toxicity of the waste. The following is a summary of an experimental approach; however, it is crucial to validate this method within your laboratory and ensure compliance with all institutional and regulatory guidelines before implementation.
Objective: To hydrolyze and inactivate this compound in aqueous solutions.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Labeled, sealable waste container
Methodology:
-
Place the aqueous this compound waste solution in a suitable container within a fume hood.
-
While stirring, slowly add an equal volume of 1 M NaOH solution.[7]
-
Continue to stir the mixture at ambient temperature. Studies have shown that stirring overnight is effective for complete degradation.[7]
-
After the reaction period, check the pH of the solution to ensure it remains alkaline.
-
The resulting solution, containing the degraded products, should still be disposed of as chemical waste through your institution's hazardous waste program, as it may contain other components or byproducts that are not suitable for drain disposal.
Note: The degradation of ceftazidime can be influenced by factors such as pH, temperature, and the presence of light.[8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
It is the responsibility of every researcher to be aware of and compliant with the specific waste disposal regulations of their institution and region. Always consult your Environmental Health and Safety (EHS) department for guidance on the proper disposal of chemical waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. fishersci.ie [fishersci.ie]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. wgcriticalcare.com [wgcriticalcare.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ceftazidime Pentahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ceftazidime pentahydrate, a common cephalosporin antibiotic in research and development. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a complete barrier against potential exposure is critical. The following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield for more extensive protection.[1][2]
-
Skin Protection: Chemical-resistant gloves are required. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1][2] A lab coat or full protective suit should be worn to prevent contamination of personal clothing.[3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][5][6] For brief or low-level exposure, a respiratory filter device may be sufficient; however, for intensive or prolonged exposure, a self-contained breathing apparatus is recommended.[7]
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound ensures minimal exposure and maintains the integrity of the compound.
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[4][8] Keep containers tightly sealed when not in use.[9]
-
Preparation and Use:
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation of dust.[5]
-
Avoid the formation of dust and aerosols.[2]
-
Use dedicated equipment and utensils.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the handling area.[9]
-
-
Spill Management:
-
Minor Spills: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2][9]
-
Major Spills: Evacuate the area and alert emergency responders. Wear a self-contained breathing apparatus and chemical protective clothing during cleanup.[3] Prevent the spilled material from entering drains or waterways.[3][9]
-
First Aid: Immediate Response to Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Material: Dispose of waste in accordance with all applicable local, state, and federal regulations.[9] This may involve incineration in a licensed facility or burial in a licensed landfill.[9]
-
Contaminated Packaging: Decontaminate empty containers. Puncture containers to prevent reuse and dispose of them according to official regulations.[9]
Quantitative Data
| Parameter | Value |
| Sodium Content | Approximately 52mg (2.26mmol) per 1g vial of Ceftazidime.[10] |
| Approximately 104mg (4.52mmol) per 2g vial of Ceftazidime.[10] | |
| Approximately 54 mg (2.3 mEq) per gram of ceftazidime activity.[11][12] |
Note: Occupational exposure limits for this compound have not been established.[1][2]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling, emergency response, and disposal of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. discofinechem.com [discofinechem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. wgcriticalcare.com [wgcriticalcare.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.ie [fishersci.ie]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
